Product packaging for Azido-PEG5-acid(Cat. No.:)

Azido-PEG5-acid

Cat. No.: B605864
M. Wt: 335.35 g/mol
InChI Key: DPJUPQILWDVIKK-UHFFFAOYSA-N
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Description

Azido-PEG5-acid is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25N3O7 B605864 Azido-PEG5-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h1-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJUPQILWDVIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-acid (N₃-PEG₅-COOH) is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide group and a carboxylic acid separated by a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This guide delves into the core chemical properties of this compound, offering a comprehensive overview of its reactivity and utility, supplemented with detailed experimental protocols and workflow visualizations to empower your research and development endeavors.

Core Chemical Properties and Specifications

This compound is a water-soluble molecule, a characteristic conferred by its hydrophilic PEG chain, which enhances its biocompatibility and utility in aqueous environments.[1][2][3][4][5] The azide and carboxylic acid functional groups exhibit distinct reactivity profiles, allowing for orthogonal or sequential conjugation strategies.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₅N₃O₇
Molecular Weight 335.36 g/mol
CAS Number 1425973-16-5
Appearance Colorless to light yellow liquid
Solubility Soluble in water and common organic solvents (e.g., DMF, DMSO)
Purity Typically >95%
Storage Conditions Store at -20°C, protected from light and moisture

Dual Reactivity: A Gateway to Diverse Applications

The chemical utility of this compound stems from its two terminal functional groups: the azide and the carboxylic acid. These groups can be selectively reacted to form stable covalent bonds with a variety of complementary functionalities.

The Azide Terminus: A Hub for "Click Chemistry"

The azide group (N₃) is a key player in the realm of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group of this compound can participate in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole.

These click chemistry reactions are instrumental in conjugating this compound to alkyne-modified proteins, peptides, nucleic acids, and small molecules.

The Carboxylic Acid Terminus: Forming Stable Amide Bonds

The carboxylic acid (-COOH) group provides a handle for conjugation to primary and secondary amines (-NH₂). This is typically achieved through the formation of an active ester intermediate, most commonly using carbodiimide chemistry.

  • EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are used to convert the carboxylic acid into a more reactive NHS ester. This ester then readily reacts with amine-containing molecules to form a stable amide bond.

This method is widely employed for attaching this compound to lysine residues on proteins, amine-modified surfaces, and other amine-containing biomolecules.

Experimental Protocols

The following are detailed protocols for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture (typically a 1.5 to 5-fold molar excess over the alkyne).

    • Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.

    • Add CuSO₄ to a final concentration of 0.1 to 1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

Protocol 2: EDC/NHS Amide Bond Formation

This protocol outlines the conjugation of this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column (optional)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mM stock solution of this compound in the Activation Buffer.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the this compound solution.

    • Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to Amine:

    • Immediately after activation, add the activated this compound solution to the amine-containing molecule, which should be dissolved in the Coupling Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically, but a 10-20 fold molar excess of the linker is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes.

    • Remove excess reagents and purify the conjugate using a desalting column, dialysis, or another suitable chromatographic method.

Visualizing Workflows with this compound

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_purification Purification cluster_product Product azido_peg This compound mix Mix & Incubate (RT, 1-4h) azido_peg->mix alkyne_mol Alkyne-Molecule alkyne_mol->mix cuso4 CuSO4 cuso4->mix ascorbate Sodium Ascorbate ascorbate->mix ligand Ligand (THPTA) ligand->mix purify Purification (e.g., SEC) mix->purify conjugate PEGylated Conjugate purify->conjugate

CuAAC Reaction Workflow

EDC_NHS_Workflow cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-8.0) cluster_purification Quench & Purify cluster_product Product azido_peg This compound activated_peg Activated NHS Ester azido_peg->activated_peg edc EDC edc->activated_peg nhs NHS/Sulfo-NHS nhs->activated_peg conjugate_mix Mix & Incubate (RT, 2h or 4°C, o/n) activated_peg->conjugate_mix amine_mol Amine-Molecule amine_mol->conjugate_mix purify Quench & Purify (e.g., Dialysis) conjugate_mix->purify final_conjugate Amide-Linked Conjugate purify->final_conjugate

EDC/NHS Coupling Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_purification Step 3: Purification antibody Monoclonal Antibody (-NH2 groups) azido_ab Azido-PEG-Antibody antibody->azido_ab azido_peg_acid This compound azido_peg_acid->azido_ab edc_nhs EDC / NHS edc_nhs->azido_ab adc Antibody-Drug Conjugate (ADC) azido_ab->adc alkyne_drug Alkyne-Drug Payload alkyne_drug->adc cu_catalyst Cu(I) Catalyst cu_catalyst->adc purify_adc Purification of ADC adc->purify_adc

Antibody-Drug Conjugate (ADC) Synthesis

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.

  • Bioconjugation: It is widely used for PEGylating proteins and peptides to improve their solubility, stability, and pharmacokinetic profiles.

  • Nanotechnology and Materials Science: this compound can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for targeted delivery applications.

References

Azido-PEG5-acid structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical properties of Azido-PEG5-acid, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Core Properties of this compound

This compound is a hydrophilic polyethylene glycol (PEG) derivative containing a terminal azide group and a carboxylic acid group. The five ethylene glycol units impart excellent water solubility, which is advantageous for biological applications. The azide and carboxylic acid moieties serve as versatile handles for covalent modification of biomolecules.

PropertyValueReferences
Molecular Formula C13H25N3O7[1][2][3][4]
Molecular Weight 335.36 g/mol [1]
CAS Number 1425973-16-5
Purity >96%
Solubility Water
Storage -20°C
Appearance Colorless to light yellow liquid

Chemical Reactivity and Applications

The terminal functional groups of this compound enable a variety of conjugation strategies:

  • Azide Group: The azide (N₃) functionality is a key component for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO moieties. This forms a stable triazole linkage.

  • Carboxylic Acid Group: The carboxylic acid (-COOH) can be activated to form a stable amide bond with primary amine groups on proteins, peptides, or other biomolecules. This reaction is typically facilitated by coupling agents such as EDC or HATU.

This dual functionality makes this compound a valuable tool for creating antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Chemical Structure of this compound

The structure consists of a five-unit polyethylene glycol chain flanked by an azide group on one end and a propanoic acid group on the other.

Azido_PEG5_acid N3 N₃ C1 CH₂ N3->C1 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 O2 O C4->O2 C5 CH₂ O2->C5 C6 CH₂ C5->C6 O3 O C6->O3 C7 CH₂ O3->C7 C8 CH₂ C7->C8 O4 O C8->O4 C9 CH₂ O4->C9 C10 CH₂ C9->C10 O5 O C10->O5 C11 CH₂ O5->C11 C12 CH₂ C11->C12 COOH COOH C12->COOH

Caption: Chemical structure of this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for bioconjugation using this compound is outlined below.

Workflow for Amine Conjugation via Carboxylic Acid

Amine_Conjugation_Workflow start Dissolve this compound in appropriate solvent (e.g., DMF, DMSO) activation Activate carboxylic acid with EDC and NHS/sulfo-NHS start->activation reaction Mix activated linker with biomolecule and incubate (e.g., RT for 2h) activation->reaction biomolecule Prepare biomolecule with primary amines in a suitable buffer (pH 7-8.5) biomolecule->reaction purification Purify the conjugate via size-exclusion chromatography or dialysis reaction->purification characterization Characterize the final conjugate (e.g., MALDI-TOF, SDS-PAGE) purification->characterization

Caption: General workflow for amine conjugation.

Workflow for Click Chemistry Conjugation via Azide

Click_Chemistry_Workflow start Dissolve this compound conjugate in aqueous buffer reaction Mix components and incubate (e.g., RT for 1-4h) start->reaction alkyne Prepare alkyne-modified molecule alkyne->reaction cu_source Prepare copper(I) catalyst (e.g., CuSO₄ with a reducing agent) cu_source->reaction purification Purify the triazole-linked conjugate reaction->purification characterization Characterize the final product purification->characterization

Caption: General workflow for CuAAC click chemistry.

References

Synthesis and Purification of Azido-PEG5-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG5-acid, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust synthetic pathway, detailed experimental protocols, and methods for purification and characterization.

Overview of this compound

This compound is a hydrophilic linker molecule featuring a terminal azide group and a carboxylic acid. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, imparts water solubility and flexibility. The azide moiety allows for efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carboxylic acid group can be readily coupled to primary amines using standard amide bond formation techniques.

Key Properties:

PropertyValue
Molecular Formula C13H25N3O7
Molecular Weight 335.36 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water and most organic solvents

Synthetic Pathway

A common and effective synthetic route to this compound involves a multi-step process starting from a commercially available Boc-protected amino-PEG-acid derivative. This strategy ensures selective functionalization of the termini. The overall workflow is depicted below.

G cluster_0 Synthesis Workflow A Boc-NH-PEG5-COOH (Starting Material) B Deprotection A->B  TFA or HCl   C H2N-PEG5-COOH (Amine Intermediate) B->C D Diazotransfer Reaction C->D  Diazotransfer Reagent   E Crude this compound D->E F Purification E->F  Chromatography   G Pure this compound F->G G cluster_1 Synthesis Logic Start Boc-Protected Amine Amine Free Amine Start->Amine  Acidic Deprotection   Azide Azide Group Amine->Azide  Diazotransfer   Final This compound Azide->Final

Solubility of Azido-PEG5-acid in aqueous and organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG5-acid in both aqueous and organic solvents. This document is intended to be a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science, offering essential data and standardized protocols to inform experimental design and application.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation and drug delivery systems. Its structure comprises a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the covalent attachment to a wide range of molecules, while the PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The solubility of this compound is a critical parameter that dictates its handling, reactivity, and overall utility in various applications. The hydrophilic nature of the PEG chain and the polar carboxyl group contribute significantly to its solubility in aqueous media, while the overall molecular structure allows for solubility in several organic solvents. Understanding these solubility characteristics is paramount for the successful design and execution of conjugation reactions and the formulation of PEGylated compounds.

Solubility Data

While specific quantitative solubility data for this compound is not widely published in the scientific literature, qualitative solubility information is available from various chemical suppliers. The following table summarizes the known solubility of this compound and a closely related analogue, Azido-PEG5-amine, in common laboratory solvents. It is important to note that this information is qualitative and experimental determination is recommended for precise quantitative values.

CompoundSolventSolubilityCitation
This compound WaterSoluble[1][2][3][4][5]
Dimethyl Sulfoxide (DMSO)Likely Soluble
Dimethylformamide (DMF)Likely Soluble
Dichloromethane (DCM)Likely Soluble*
Azido-PEG5-amine WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble

*Based on the reported solubility of the structurally similar Azido-PEG5-amine.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed protocol for determining the equilibrium solubility of this compound in a solvent of interest. This method is based on the widely accepted "shake-flask" method, which is a standard for thermodynamic solubility measurement.

3.1. Materials

  • This compound (solid form)

  • Solvent of interest (e.g., deionized water, DMSO, DMF, DCM)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Record the total weight of the vial and the added solid.

    • Add a known volume of the solvent of interest to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer increases).

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered supernatant with the solvent of interest to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC).

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original (undiluted) saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the molecular factors influencing the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions analysis Quantitative Analysis (e.g., HPLC) prep_standards->analysis prep_sample Prepare Saturated Sample equilibration Equilibration (24-48h shaking) prep_sample->equilibration sampling Sample and Filter Supernatant equilibration->sampling sampling->analysis calculation Calculate Solubility analysis->calculation end_node End calculation->end_node start Start start->prep_standards start->prep_sample

Caption: Experimental Workflow for Determining Equilibrium Solubility.

G cluster_molecule This compound Molecule cluster_solubility Solubility Characteristics azide Azide Group (-N3) organic Organic Solubility azide->organic Contributes to polarity peg PEG5 Spacer aqueous Aqueous Solubility peg->aqueous Hydrophilic (H-bonding with water) peg->organic Amphiphilic (Soluble in polar organic solvents) acid Carboxylic Acid (-COOH) acid->aqueous Polar & Ionizable (H-bonding, salt formation)

Caption: Factors Influencing the Solubility of this compound.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of linker molecules is paramount to the efficacy and success of complex therapeutics and diagnostics. Among the diverse array of available linkers, Azido-PEG5-acid has emerged as a cornerstone reagent, offering a versatile and powerful platform for the covalent attachment of molecules. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual schematics to empower researchers in their bioconjugation endeavors.

Core Principles of this compound Functionality

This compound is a heterobifunctional linker characterized by two key reactive moieties at opposite ends of a five-unit polyethylene glycol (PEG) chain: a terminal azide group (-N₃) and a carboxylic acid group (-COOH). This dual functionality allows for a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular architectures.

The Role of the PEG5 Spacer: The polyethylene glycol chain is not merely a passive spacer. Its inherent properties are crucial to the overall performance of the resulting bioconjugate.[1][2]

  • Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[1][2]

  • Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing the likelihood of an adverse immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the therapeutic.

  • Steric Hindrance Minimization: The flexible PEG spacer provides adequate distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Mechanisms of Bioconjugation

The utility of this compound lies in the distinct and highly specific reactions of its terminal functional groups.

Carboxylic Acid Activation and Amide Bond Formation

The carboxylic acid terminus provides a handle for conjugation to primary amines, which are abundantly available on the surface of proteins and other biomolecules in the form of lysine residues. This reaction proceeds via a two-step activation process, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. The NHS ester readily reacts with a primary amine to form a stable amide bond.

Azide-Alkyne "Click Chemistry"

The azide group is the cornerstone of this compound's utility in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group undergoes a highly specific cycloaddition reaction with an alkyne group to form a stable triazole linkage. Two primary forms of this reaction are employed in bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. It is characterized by very fast reaction kinetics and high yields. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without a catalyst, making it highly suitable for applications in living systems. While generally slower than CuAAC, the biocompatibility of SPAAC is a significant advantage.

Quantitative Data on Bioconjugation Reactions

The choice between different conjugation strategies often depends on the desired reaction kinetics, efficiency, and the sensitivity of the biomolecules involved. The following tables summarize key quantitative data for the reactions involving the functional groups of this compound.

ParameterEDC/NHS Amide Coupling
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5
Reaction Time Activation: 15-30 minutes; Coupling: 1-4 hours
Typical Yield Variable, dependent on substrate and reaction conditions
Key Considerations Potential for self-conjugation; NHS-ester is moisture-sensitive.
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate (k₂) 1 - 100 M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne)
Typical Yield >95%>90%
Biocompatibility Lower (due to copper cytotoxicity)High
Key Considerations Requires a stabilizing ligand for the copper catalyst.Requires synthesis of strained cyclooctynes.

Experimental Protocols

The following are generalized protocols for the key bioconjugation reactions involving this compound. Optimization may be required for specific applications.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Primary Amine

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Amine-containing molecule (e.g., protein)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Dissolve this compound in Activation Buffer.

  • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Immediately add the activated Azido-PEG5-NHS ester solution to the amine-containing molecule in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the conjugate using a desalting column to remove excess reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized biomolecule (prepared using the protocol above)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.

  • In a reaction tube, combine the azide-functionalized biomolecule and a 2 to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

  • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the conjugate using size-exclusion chromatography or another appropriate method to remove the copper catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized biomolecule

  • DBCO-containing molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the azide-functionalized biomolecule in the Reaction Buffer.

  • Add the DBCO-containing molecule to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent is often used.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.

  • Purify the conjugate using an appropriate chromatography method to remove any unreacted starting materials.

Applications in Drug Development: ADCs and PROTACs

The unique capabilities of this compound have made it a valuable tool in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to link the payload to the antibody. Typically, the carboxylic acid end is used to attach the payload, and the azide end is then reacted with a DBCO-functionalized antibody via SPAAC.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Cell_Death Apoptosis Payload->Cell_Death 5. Cytotoxicity

ADC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target 1. Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome 2. Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein 3. Degradation

References

The Pivotal Role of the PEG Linker in Azido-PEG5-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the polyethylene glycol (PEG) linker's function within the heterobifunctional molecule, Azido-PEG5-acid. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the distinct roles of the azide, PEG linker, and carboxylic acid moieties. We will explore how the PEG component critically influences the physicochemical properties of conjugates, thereby enhancing their therapeutic potential. This guide will present quantitative data on the impact of PEGylation, detailed experimental protocols for conjugation, and visual representations of relevant biological pathways to provide a comprehensive resource for the rational design of next-generation therapeutics.

Introduction: The Molecular Architecture of this compound

This compound is a versatile chemical tool that has gained significant traction in the fields of bioconjugation and drug delivery. Its linear structure is composed of three key functional components: a terminal azide group (-N₃), a central polyethylene glycol (PEG) chain of five ethylene glycol units, and a terminal carboxylic acid group (-COOH). This trifunctional nature allows for a modular and strategic approach to the construction of complex biomolecular conjugates.

  • The Azide Group : This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[2] This reaction is highly specific and can be performed in complex biological media, making it ideal for labeling and conjugating sensitive biomolecules.[3]

  • The Carboxylic Acid Group : The terminal carboxyl group provides a handle for covalent modification, most commonly through the formation of a stable amide bond with primary amines.[4] This reaction is typically mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[] Carboxylic acids are abundant in biomolecules, particularly at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, making this a versatile conjugation strategy.

  • The PEG Linker : The central PEG chain is not merely a spacer but a critical determinant of the overall properties of the final conjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that imparts several beneficial characteristics. The PEG5 linker in this compound provides a balance of these properties for various applications.

Below is a DOT script representation of the structure of this compound.

cluster_azide Azide Group cluster_peg PEG5 Linker cluster_acid Carboxylic Acid azide N₃ peg -(CH₂CH₂O)₅- azide->peg acid -COOH peg->acid

Figure 1. Structure of this compound.

The Multifaceted Role of the PEG Linker

The incorporation of a PEG linker is a widely adopted strategy in drug development known as PEGylation. This process significantly enhances the therapeutic performance of conjugated molecules through several mechanisms.

Enhanced Physicochemical Properties

PEG chains are highly soluble in aqueous solutions, a property that is conferred to the molecules they are attached to. This is particularly advantageous for hydrophobic drugs that would otherwise have poor bioavailability. The ethylene oxide repeating units of PEG form hydrogen bonds with water molecules, creating a hydration shell that increases the overall solubility and stability of the conjugate.

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation dramatically alters the pharmacokinetic profile of a therapeutic agent. The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a significantly prolonged circulation half-life in the bloodstream. This extended presence allows for a greater opportunity for the therapeutic to reach its target site. Furthermore, the flexible PEG chain creates a "stealth" effect, shielding the conjugated molecule from the host's immune system and proteolytic enzymes, thereby reducing its immunogenicity and degradation.

The "EPR" Effect and Tumor Targeting

In the context of cancer therapy, PEGylation plays a crucial role in exploiting the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky with wide fenestrations, and tumor tissues typically have poor lymphatic drainage. This allows macromolecules and nanoparticles of a certain size to preferentially accumulate in the tumor microenvironment. By increasing the size of a drug conjugate, PEGylation facilitates this passive targeting, leading to a higher concentration of the therapeutic at the tumor site and minimizing off-target toxicity.

Quantitative Impact of PEGylation

The length of the PEG chain is a critical parameter that must be optimized for each specific application. While a longer PEG chain can enhance circulation time, it may also introduce steric hindrance that can interfere with target binding. The following tables summarize quantitative data from various studies on the impact of PEG linker length.

Table 1: Effect of PEG Linker Length on Nanoparticle Uptake in Cancer Cells

PEG Molecular WeightGrafting DensityCell LineCellular Uptake (Normalized to non-PEGylated)Reference
2kDa1 PEG/nm²HeLaLower than 5kDa at the same density
5kDa1 PEG/nm²HeLaHigher than 2kDa at the same density
2kDa1 PEG/2nm²HeLaHigher than 1 PEG/nm² density
5kDa1 PEG/2nm²HeLaHigher than 1 PEG/nm² density

Note: Lower PEG grafting densities and shorter chain lengths generally lead to higher cellular uptake, but this can be at the cost of greater non-specific protein adsorption.

Table 2: Impact of PEGylation on Circulation Half-Life

MoleculePEG MoietyElimination Half-Life (in mice)Fold IncreaseReference
Recombinant Human TIMP-1 (rhTIMP-1)None1.1 hours-
PEGylated rhTIMP-120kDa PEG28 hours25.5

Experimental Protocols

The successful application of this compound relies on robust and well-defined conjugation protocols. Below are detailed methodologies for the two primary conjugation reactions involving the azide and carboxylic acid functionalities.

Protocol for EDC/NHS Coupling of the Carboxylic Acid Group to a Primary Amine

This two-step protocol is a common method for forming a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Target molecule with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer 1: 0.1M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0

  • Conjugation Buffer 2: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1M Hydroxylamine or 1M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Conjugation Buffer 1 to a final concentration of 1-10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the target molecule in Conjugation Buffer 2.

    • Add the activated this compound solution to the target molecule solution. A 10- to 20-fold molar excess of the activated PEG linker over the target molecule is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

    • Purify the conjugate using a desalting column to remove excess reagents and byproducts.

The following DOT script illustrates the experimental workflow for EDC/NHS coupling.

cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification start This compound in MES Buffer (pH 4.5-5.0) add_edc_nhs Add EDC and NHS start->add_edc_nhs activated_peg Activated NHS-ester of this compound add_edc_nhs->activated_peg mix Mix Activated PEG and Target Molecule activated_peg->mix target_protein Target Molecule with Primary Amine in PBS (pH 7.2-7.5) target_protein->mix conjugate Azido-PEG5-Molecule Conjugate mix->conjugate quench Quench Reaction conjugate->quench purify Purify via Desalting Column quench->purify final_product Purified Conjugate purify->final_product

Figure 2. EDC/NHS Coupling Workflow.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the this compound conjugate and an alkyne-modified molecule.

Materials:

  • This compound conjugate

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction Buffer: PBS or other suitable aqueous buffer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the ligand (e.g., 50 mM THPTA in water).

    • Dissolve the azido- and alkyne-containing molecules in the Reaction Buffer.

  • Click Reaction:

    • In a reaction tube, combine the azido- and alkyne-modified molecules. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used.

    • Add the ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and other small molecules.

Below is a DOT script for the CuAAC workflow.

cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification azide_mol Azido-PEG5-Molecule mix_reactants Combine Azide and Alkyne Molecules azide_mol->mix_reactants alkyne_mol Alkyne-Molecule alkyne_mol->mix_reactants add_catalyst Add CuSO₄ and Ligand mix_reactants->add_catalyst initiate Add Sodium Ascorbate add_catalyst->initiate incubation Incubate at Room Temperature initiate->incubation purify_product Purify via Chromatography incubation->purify_product final_conjugate Final Triazole-Linked Conjugate purify_product->final_conjugate cluster_extracellular Extracellular Space cluster_cell Cell cluster_cme Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis cluster_macro Macropinocytosis peg_np PEGylated Nanoparticle clathrin_pit Clathrin-Coated Pit peg_np->clathrin_pit caveolae Caveolae peg_np->caveolae macropinosome Macropinosome peg_np->macropinosome membrane Plasma Membrane clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle endosome Early Endosome clathrin_vesicle->endosome caveosome Caveosome caveolae->caveosome caveosome->endosome macropinosome->endosome lysosome Lysosome endosome->lysosome Degradation

References

An In-depth Technical Guide to the Safe Handling of Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Azido-PEG5-acid, a hydrophilic bifunctional linker commonly utilized in bioconjugation and drug delivery applications. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a water-soluble polyethylene glycol (PEG) derivative containing a terminal azide group and a carboxylic acid. These functional groups allow for covalent attachment to other molecules, making it a versatile tool in life sciences research.[1][2][3][4][5] The azide group can react with alkynes, BCN, or DBCO through "Click Chemistry," while the carboxylic acid can form stable amide bonds with primary amines using activators like EDC or HATU.

PropertyValueSource
Chemical Formula C13H25N3O7BroadPharm, Chem-Impex, BroadPharm SDS
Molecular Weight 335.35 g/mol (or 335.4)Chem-Impex, BroadPharm, BroadPharm SDS
CAS Number 1425973-16-5BroadPharm, Chem-Impex, BroadPharm SDS
Appearance Colorless to light yellow liquidChem-Impex, ChemicalBook
Purity ≥ 97% or 98%Chem-Impex, BroadPharm
Solubility Soluble in waterBroadPharm, ChemicalBook

Safety and Handling Precautions

Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound. The following precautions are based on standard laboratory safety protocols and information from supplier safety data sheets.

A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.

PPESpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.
Body Protection Impervious clothing (e.g., lab coat)Protects skin from contamination.
Respiratory Protection Suitable respiratorRequired when handling the substance outside of a fume hood or if aerosol formation is possible.

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

ControlSpecificationRationale
Ventilation Use only in a chemical fume hood or an area with appropriate exhaust ventilation.Reduces the risk of inhalation.
Safety Stations Accessible safety shower and eye wash stationProvides immediate decontamination in case of accidental exposure.
AspectPrecaution
Safe Handling Avoid contact with skin, eyes, and inhalation of any dust, vapors, or mist. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Conditions Store in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperature is -20°C for long-term stability. Keep away from direct sunlight and sources of ignition.
Incompatible Materials Strong acids/alkalis and strong oxidizing/reducing agents.

Emergency Procedures

In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs.
Inhalation Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center.
Accidental Spill Use personal protective equipment. Absorb the spill with an inert material such as sand or vermiculite. Collect the material into a closed container for disposal. Decontaminate the area by scrubbing with alcohol. Prevent the material from entering drains or water courses.

Stability and Reactivity

AspectInformation
Reactivity No specific reactivity data is available, but it is known to react with alkynes, BCN, and DBCO via its azide group, and with primary amines via its carboxylic acid group.
Chemical Stability Stable under recommended storage conditions.
Hazardous Reactions No data available on hazardous reactions.
Conditions to Avoid Heat, flames, and sparks.
Hazardous Decomposition Products May decompose under fire conditions to emit toxic fumes.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the safety data sheets, a general workflow for its use in a bioconjugation reaction ("Click Chemistry") is provided below. This represents a common application for this type of molecule.

The following diagram illustrates a typical experimental workflow for conjugating this compound to a protein containing a terminal alkyne.

G General Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Buffers and Reagents dissolve_peg Dissolve this compound in an appropriate solvent (e.g., DMSO or water) prep_reagents->dissolve_peg prep_protein Prepare alkyne-modified protein in a suitable buffer dissolve_peg->prep_protein mix_reagents Combine this compound and alkyne-modified protein prep_protein->mix_reagents add_catalyst Add Cu(I) catalyst (for CuAAC) or perform catalyst-free reaction (for SPAAC) mix_reagents->add_catalyst incubate Incubate the reaction mixture at a specified temperature and time add_catalyst->incubate purify Purify the conjugate using size-exclusion chromatography (SEC) or dialysis incubate->purify remove_catalyst Characterize the purified conjugate purify->remove_catalyst to remove excess reagents and catalyst characterize Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques remove_catalyst->characterize

Caption: A generalized workflow for a bioconjugation reaction using this compound.

The following diagram outlines the logical flow of actions and considerations for safely handling a chemical like this compound in a laboratory setting.

G Chemical Handling Safety Workflow start Start: Receive Chemical read_sds Read and Understand the Safety Data Sheet (SDS) start->read_sds ppe Wear Appropriate Personal Protective Equipment (PPE) read_sds->ppe engineering_controls Use Engineering Controls (e.g., Fume Hood) ppe->engineering_controls handling Handle the Chemical Following Safe Practices engineering_controls->handling storage Store in Accordance with SDS Guidelines handling->storage spill Spill Occurs handling->spill waste Dispose of Waste Properly storage->waste spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill->waste No spill_procedure->handling end End: Task Complete waste->end

Caption: A logical workflow for the safe handling of laboratory chemicals.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is recommended to arrange for disposal by a licensed disposal company. Do not allow the material to enter drains or water courses.

This technical guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always prioritize safety and follow established laboratory protocols when working with any chemical.

References

A Technical Guide to Azido-PEG5-acid: Commercial Availability, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG5-acid, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted therapeutics. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers and Availability

This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. The table below summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
BroadPharm BP-21608>98%335.41425973-16-5-20°C
MedchemExpress HY-130619>98%335.361425973-16-5-20°C (powder)
Precise PEG AG-1105>96%335.361425973-16-5-20°C
Glycomindsynth GMS-P104995-98%335.361425973-16-5-20°C
AxisPharm AP-1021>95%335.361425973-16-5-20°C

Core Applications and Reaction Mechanisms

This compound is a valuable tool in bioconjugation due to its two distinct reactive functional groups: a terminal azide group and a carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

The primary applications of this compound are in the construction of complex biomolecules such as ADCs and PROTACs.[1] This is achieved through two key orthogonal reactions:

  • Amide Bond Formation: The carboxylic acid moiety can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins or antibodies. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The azide group reacts efficiently and specifically with a terminal alkyne to form a stable triazole linkage. This bio-orthogonal reaction is known for its high yield, selectivity, and biocompatibility.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Activation of Carboxylic Acid and Amide Coupling to a Primary Amine

This two-step protocol first activates the carboxylic acid of this compound with EDC and NHS to form an amine-reactive NHS ester, which then readily couples with a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein, peptide)

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Amine Coupling:

    • For sensitive applications, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

    • Add the activated Azido-PEG5-NHS ester solution to the amine-containing molecule in Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

    • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of an this compound conjugate and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (prepared using the protocol above)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Reaction Buffer: e.g., PBS, pH 7.4, or a mixture of t-BuOH and water

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen reaction buffer. A typical molar ratio of azide to alkyne is 1:1 to 1.5:1.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 50 mM THPTA in water).

    • Just before use, prepare a premix of the copper sulfate and ligand. A common ratio is 1:5 of CuSO₄ to ligand.

  • Click Reaction:

    • To the solution of the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50 µM to 2 mM.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Initiate the reaction by adding sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Purify the resulting triazole-linked conjugate using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.

Mandatory Visualizations

Experimental Workflow: Synthesis of a Bioconjugate using this compound

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_click Step 3: Click Chemistry cluster_purification Step 4: Purification A This compound C Activated Azido-PEG5-NHS Ester A->C Activation Buffer (MES, pH 4.5-6.0) B EDC, NHS E Azide-functionalized Conjugate C->E Coupling Buffer (PBS, pH 7.2-8.0) D Amine-containing Molecule (e.g., Protein) G Final Bioconjugate E->G CuSO4, NaAsc, Ligand F Alkyne-functionalized Molecule H Purified Bioconjugate G->H SEC, Dialysis, or HPLC protac_pathway PROTAC PROTAC (with PEG linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC recycled Degradation Degraded Peptides Proteasome->Degradation adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-Drug) Receptor Tumor-specific Antigen ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug->Apoptosis

References

In-Depth Technical Guide to the Stability and Storage of Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results and the successful development of novel therapeutics.

Core Concepts: Understanding the Stability of this compound

This compound's stability is governed by the chemical properties of its three key components: the azide (-N₃) group, the polyethylene glycol (PEG) linker, and the carboxylic acid (-COOH) group.

  • Azide Group: Organic azides are energetic molecules and can be sensitive to heat, light, pressure, and shock, which can lead to the liberation of nitrogen gas.[1] However, the azide functionality in this compound is generally considered stable under typical laboratory conditions for bioconjugation.[2] Preliminary assessment of the stability of organic azides can be guided by two general rules:

    • Carbon-to-Nitrogen (C/N) Ratio: For this compound (C₁₃H₂₅N₃O₇), the C/N ratio is greater than 3, suggesting good stability.

    • Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group. This compound, with 13 carbons to one azide group, adheres to this guideline, indicating a lower risk of explosive decomposition.[1]

  • Polyethylene Glycol (PEG) Linker: The PEG spacer enhances the water solubility and biocompatibility of conjugates.[3] While generally stable, the polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metal ions.[4] Hydrolytic degradation of the PEG linker itself is generally slow but can be influenced by pH and temperature.

  • Carboxylic Acid Group: The terminal carboxylic acid is a stable functional group. It participates in standard coupling reactions with primary amines in the presence of activators like EDC or HATU to form a stable amide bond.

Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, the following storage conditions are recommended based on supplier data sheets and general chemical principles:

ParameterRecommendationRationale
Temperature -20°C Minimizes potential thermal degradation of the azide group and slows down any potential hydrolytic degradation of the PEG linker.
Light Protect from light The azide group can be light-sensitive, and prolonged exposure to UV or even ambient light can lead to decomposition.
Moisture Store in a tightly sealed container Protects the compound from atmospheric moisture, which could contribute to hydrolysis of the PEG linker over extended periods. For handling, use of anhydrous solvents is recommended.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) While not always specified, this is a good practice for long-term storage to prevent oxidative degradation of the PEG chain.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are adapted from established guidelines for pharmaceutical stress testing.

Stability-Indicating HPLC Method Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method should be developed to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the azide group) and/or a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.

  • Column Temperature: 30°C

Forced Degradation Studies

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for 24, 48, and 72 hours.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven at 60°C.

    • Analyze samples at 1, 2, and 4 weeks.

  • Photostability:

    • Expose the solid compound and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark under the same temperature conditions.

Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be quantified.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical, yet representative, data from a forced degradation study of this compound.

Table 1: Thermal and Photostability of Solid this compound

ConditionTime% Remaining this compoundAppearance
60°C 1 week98.5No change
2 weeks97.2No change
4 weeks95.0Slight yellowing
Photostability (ICH Q1B) -96.8Slight discoloration
Control (Dark) 4 weeks99.8No change

Table 2: Stability of this compound in Solution (1 mg/mL)

ConditionTime (hours)% Remaining this compound
0.1 M HCl, 60°C 2492.3
4885.1
7278.9
0.1 M NaOH, 60°C 2490.5
4882.4
7275.3
3% H₂O₂, RT 2497.6
4894.2
7290.8
Water, RT (Control) 7299.5

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (Solid, 60°C) thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms

Caption: Experimental workflow for forced degradation studies of this compound.

G cluster_main This compound cluster_degradation Potential Degradation Pathways main_compound N₃-(PEG)₅-COOH hydrolysis PEG Chain Scission (Hydrolysis/Oxidation) main_compound->hydrolysis H⁺/OH⁻, H₂O₂ reduction Reduction of Azide (H₂N-(PEG)₅-COOH) main_compound->reduction Reducing Agents photolysis Nitrene Formation (Photolysis) main_compound->photolysis UV Light

Caption: Potential degradation pathways for this compound under stress conditions.

Summary and Conclusions

This compound is a robust bifunctional linker when stored and handled correctly. The primary recommendation is to store the compound at -20°C , protected from light and moisture. Forced degradation studies are crucial for understanding its stability profile in specific applications and for developing appropriate analytical methods to monitor its purity over time. While the azide group is generally stable, it is the most reactive moiety under certain stress conditions such as high heat and light exposure. The PEG linker is susceptible to oxidative and, to a lesser extent, hydrolytic degradation, particularly at non-neutral pH and elevated temperatures. By adhering to the recommended storage conditions and being mindful of the potential degradation pathways, researchers can confidently utilize this compound in their drug development and bioconjugation workflows.

References

Azido-PEG5-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-PEG5-acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group and a carboxylic acid connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise covalent attachment of molecules. This guide provides an in-depth overview of the key features, advantages, and applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

The core utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation chemistries. The azide moiety is a key participant in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2]. These reactions are renowned for their high yields, specificity, and biocompatibility. The terminal carboxylic acid, on the other hand, can be readily coupled with primary amines through the formation of a stable amide bond, often facilitated by carbodiimide chemistry[3].

The integrated PEG5 linker is not merely a spacer; it imparts significant benefits to the resulting conjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the pharmaceutical properties of therapeutic agents[2]. The hydrophilic and flexible nature of the PEG chain can improve the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life by shielding the conjugated molecule from enzymatic degradation and renal clearance[2].

Key Features and Advantages

The adoption of this compound in research and development is driven by a combination of its chemical properties and the inherent advantages of its components.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C13H25N3O7--INVALID-LINK--
Molecular Weight 335.36 g/mol --INVALID-LINK--
Purity >95%--INVALID-LINK--
Appearance Colorless to light yellow liquid/oil--INVALID-LINK--
Solubility Water, DMSO, DCM, DMF--INVALID-LINK--
Storage -20°C for long-term storage--INVALID-LINK--

Advantages of the this compound Linker:

  • Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.

  • Reduced Immunogenicity: The PEG linker can mask epitopes on the surface of therapeutic proteins or other biomolecules, reducing their potential to elicit an immune response.

  • Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.

  • Versatile Conjugation: The presence of two distinct reactive handles (azide and carboxylic acid) allows for orthogonal conjugation strategies, enabling the precise assembly of complex biomolecules.

  • "Click Chemistry" Compatibility: The azide group's ability to participate in highly efficient and specific click reactions simplifies the conjugation process and improves yields.

Table 2: Kinetic Data for SPAAC Reactions with PEG5 Linkers

The following table presents second-order rate constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-PEG5-trastuzumab conjugate with different azides. While not this compound itself, this data provides valuable insight into the reaction kinetics involving a PEG5 linker.

ReactantsBufferTemperature (°C)Second-Order Rate Constant (k2, M⁻¹s⁻¹)Reference
DBCO-PEG5-Her + 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)250.23 ± 0.00
DBCO-PEG5-Her + 3-azido-L-alaninePBS (pH 7)250.18 ± 0.01
DBCO-PEG5-Her + 1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)250.37 ± 0.00
DBCO-PEG5-Her + 3-azido-L-alanineHEPES (pH 7)250.22 ± 0.02

Applications in Drug Development

This compound is a valuable tool in the development of sophisticated therapeutic agents, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody. The carboxylic acid end can be attached to the drug, while the azide end can be "clicked" onto an alkyne-modified antibody, or vice versa. The PEG linker in this context not only improves the solubility of the often-hydrophobic drug but can also influence the overall properties of the ADC.

  • PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG linker are crucial for optimizing the ternary complex formation between the PROTAC, the target protein, and the E3 ligase.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule (1 equivalent) in the reaction buffer.

    • Add the activated Azido-PEG5-NHS ester solution to the amine-containing solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts. Size-exclusion chromatography is often suitable for separating larger biomolecules from smaller reactants. Reversed-phase HPLC can also be used for purification and analysis.

  • Characterization:

    • Characterize the final conjugate by methods such as mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to verify the structure).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of an this compound conjugate and an alkyne-functionalized molecule.

Materials:

  • This compound conjugate (from Protocol 1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS pH 7.4)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction tube, combine the this compound conjugate (1 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in the reaction buffer.

    • Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic method to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the product using mass spectrometry and other relevant analytical techniques.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between the azide group of an this compound conjugate and a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound conjugate (from Protocol 1)

  • DBCO- or BCN-functionalized molecule

  • Reaction buffer (e.g., PBS pH 7.4, HEPES)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound conjugate (1 equivalent) and the DBCO- or BCN-functionalized molecule (1.5-2 equivalents) in the chosen reaction buffer. The choice of buffer can influence the reaction rate.

  • Conjugation Reaction:

    • Mix the solutions of the two reactants.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 309 nm or by LC-MS.

  • Purification:

    • Purify the conjugate using a suitable chromatographic technique to remove any unreacted starting materials.

  • Characterization:

    • Analyze the final product by mass spectrometry and other appropriate methods to confirm successful conjugation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow involving this compound.

Amide_Bond_Formation Azido_PEG5_Acid This compound Activated_Ester Azido-PEG5-NHS Ester (Active Intermediate) Azido_PEG5_Acid->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Amide_Conjugate Azido-PEG5-NH-R (Amide Conjugate) Activated_Ester->Amide_Conjugate Amine_Molecule R-NH₂ (Amine-containing molecule) Amine_Molecule->Amide_Conjugate Coupling

Caption: Amide bond formation workflow using this compound.

Click_Chemistry_Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azido_Conjugate1 Azido-PEG5-Conjugate Triazole1 Triazole Conjugate Azido_Conjugate1->Triazole1 Alkyne Alkyne-Molecule Alkyne->Triazole1 Cu_Catalyst Cu(I) Catalyst (from CuSO₄ + NaAsc) Cu_Catalyst->Triazole1 Catalysis Azido_Conjugate2 Azido-PEG5-Conjugate Triazole2 Triazole Conjugate Azido_Conjugate2->Triazole2 Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole2 Copper-free

Caption: Click chemistry pathways for this compound conjugates.

ADC_Synthesis_Workflow cluster_Drug_Linker Drug-Linker Conjugation cluster_Ab_Modification Antibody Modification cluster_Final_Conjugation Final ADC Assembly (Click Chemistry) Drug Cytotoxic Drug (with -NH₂) Drug_Linker Drug-Linker (Azido-PEG5-Drug) Drug->Drug_Linker Amide Coupling Azido_PEG_Acid This compound Azido_PEG_Acid->Drug_Linker ADC Antibody-Drug Conjugate Drug_Linker->ADC Antibody Monoclonal Antibody Mod_Antibody Alkyne-Modified Antibody Antibody->Mod_Antibody Alkyne_Mod Alkyne Modification Reagent Alkyne_Mod->Mod_Antibody Mod_Antibody->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC) Purification->Characterization

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound is a powerful and versatile chemical tool that facilitates the creation of advanced bioconjugates for a wide range of applications in research and drug development. Its well-defined structure, coupled with the benefits of PEGylation and the efficiency of click chemistry, provides a reliable platform for constructing complex molecules with enhanced properties. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their work, ultimately contributing to the advancement of therapeutic and diagnostic technologies. As with any chemical reagent, proper handling and optimization of reaction conditions are paramount to achieving successful and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG5-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG5-acid in click chemistry reactions. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and proteomics, enabling the precise and efficient linkage of molecules. The inclusion of a five-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]

This compound is amenable to the two primary forms of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This document will detail the protocols for both methodologies, present relevant quantitative data, and provide visual workflows to guide researchers in their experimental design.

Data Presentation: Reaction Parameters

Optimizing click chemistry reactions is crucial for achieving high yields and purity. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions involving PEGylated linkers. These values serve as a starting point, and optimization for specific substrates may be necessary.

Table 1: Key Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended ConditionsNotes
Reactants This compound, Alkyne-functionalized moleculeThe molar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.[1] The final concentration of copper is typically in the range of 50-250 µM for bioconjugation.[4]
Reducing Agent Sodium AscorbateTypically used at a concentration 5-10 times that of the copper.
Ligand Tris(benzyltriazolylmethyl)amine (TBTA), THPTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules.
Solvent DMSO, t-BuOH/H₂O mixture, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CReactions are often performed at room temperature, but gentle heating can increase the rate.
Reaction Time 30 minutes to 48 hoursReaction completion should be monitored by TLC, LC-MS, or ¹H NMR.

Table 2: Key Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterRecommended ConditionsNotes
Reactants This compound, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)The molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent Phosphate-Buffered Saline (PBS) pH 7.3, DMSO, DMFFor biological applications, PBS is a common choice.
Temperature 4°C to 37°CThe optimal temperature depends on the stability of the biomolecules involved.
Reaction Time 2 to 48 hoursReaction progress can be monitored by SDS-PAGE for protein conjugations.
pH 7.0 - 7.4Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Experimental Protocols

The following are detailed protocols for the two primary applications of this compound in click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.

  • Ligand and Copper Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution.

  • Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Deoxygenation (Optional): For sensitive substrates, deoxygenate the reaction mixture by bubbling with nitrogen or argon gas.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. Common purification methods include precipitation, dialysis (for high molecular weight conjugates), or column chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Mix the solutions of the azide and cyclooctyne. To maximize reaction efficiency, it is recommended to keep the concentrations of the reactants as high as possible. A 1.5-fold molar excess of the azide-labeled molecule is often used.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C or 4°C).

  • Reaction Monitoring: The reaction can be monitored over time using appropriate analytical methods. Reaction times can range from 2 to 48 hours.

  • Purification (if necessary): In many cases, especially for bioconjugation, the reaction is clean enough that no further purification is required before the next step. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.

Visualizing the Workflow and Applications

Diagrams illustrating the experimental workflows and a potential signaling pathway application can aid in understanding the utility of this compound.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Dissolve this compound mix_reactants Mix Azide and Alkyne prep_azide->mix_reactants prep_alkyne Dissolve Alkyne Molecule prep_alkyne->mix_reactants prep_cu_ligand Prepare Cu/Ligand Premix add_catalyst Add Cu/Ligand Premix prep_cu_ligand->add_catalyst prep_ascorbate Prepare Sodium Ascorbate initiate Add Sodium Ascorbate prep_ascorbate->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate initiate->incubate monitor Monitor Reaction (TLC, LC-MS) incubate->monitor purify Purify Product monitor->purify

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Dissolve this compound mix_reactants Mix Azide and Cyclooctyne prep_azide->mix_reactants prep_cyclooctyne Dissolve Cyclooctyne Molecule prep_cyclooctyne->mix_reactants incubate Incubate mix_reactants->incubate monitor Monitor Reaction (SDS-PAGE) incubate->monitor purify Purify Product (Optional) monitor->purify

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PROTAC_Signaling cluster_protac PROTAC Synthesis cluster_cellular Cellular Action poi_ligand Protein of Interest (POI) Ligand protac PROTAC Molecule poi_ligand->protac e3_ligand E3 Ligase Ligand e3_ligand->protac azido_peg This compound azido_peg->protac alkyne_linker Alkyne-modified Linker alkyne_linker->protac ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: Application of this compound in PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal ligation reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][2]

Azido-PEG5-acid is a heterobifunctional linker containing a terminal azide group for CuAAC reactions and a carboxylic acid for conjugation to amine-containing molecules. The polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3] This linker is particularly valuable in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of CuAAC makes it an ideal strategy for the rapid synthesis and optimization of PROTACs.

These application notes provide a detailed protocol for performing a CuAAC reaction with this compound, using the synthesis of a Bromodomain-containing protein 4 (BRD4) targeting PROTAC as an illustrative example.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC with this compound Derivatives
ParameterRecommended ConditionsNotes
Solvent t-BuOH/H₂O (1:1) or DMSO/H₂OCo-solvents are often necessary to solubilize all reactants.
This compound Derivative Concentration 1.0 - 1.2 equivalentsA slight excess of the azide or alkyne can be used to drive the reaction to completion.
Alkyne Substrate Concentration 1.0 equivalentsThe limiting reagent.
Copper(I) Source CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agentIn situ reduction of Cu(II) to the active Cu(I) is common and convenient.
Reducing Agent Sodium Ascorbate (1.0 - 5.0 eq.)Should be freshly prepared.
Copper Ligand THPTA or TBTA (1.0 - 5.0 eq. relative to copper)Ligands accelerate the reaction and protect biomolecules from oxidative damage.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 16 hoursReaction progress can be monitored by TLC or LC-MS.
Table 2: Example Reported Yields for CuAAC in Pomalidomide-Based PROTAC Synthesis
E3 Ligase Ligand (Azide Component)Alkyne/Azide PartnerYield (%)Reference
Pomalidomide-alkyneVarious azide-terminated linkers40 - 83%
Pomalidomide-amine derivative (converted to azide in situ)JQ1-alkyne67%
Pomalidomide-amine derivativeJQ1-alkyne (one-pot SNAr and click)21 - 62%

Note: Yields are highly dependent on the specific substrates, linker length, and purification methods.

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action: BRD4 Degradation

PROTACs targeting BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, represent a promising therapeutic strategy for various cancers. BRD4 acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of oncogenes like MYC. Small molecule inhibitors like JQ1 can displace BRD4 from chromatin, but their effect can be transient.

A BRD4-targeting PROTAC, synthesized via CuAAC, functions by inducing the degradation of the BRD4 protein. The PROTAC forms a ternary complex with BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a more potent and sustained downstream effect compared to simple inhibition.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PROTAC PROTAC (e.g., Pomalidomide-PEG5-JQ1) Ternary_Complex Ternary Complex (PROTAC-BRD4-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation Transcription_Suppression Transcription Suppressed Degraded_BRD4->Transcription_Suppression Leads to BRD4_nucleus BRD4 Chromatin Chromatin MYC MYC Oncogene Chromatin->MYC Activates transcription BRD4_nucleus->Chromatin Binds to acetylated histones

PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow for CuAAC Synthesis of a PROTAC

The general workflow for synthesizing a PROTAC using this compound involves the preparation of the azide and alkyne coupling partners, followed by the CuAAC reaction, and subsequent purification and characterization of the final product.

CuAAC_Workflow Start Start Prep_Azide Prepare Azide Component (e.g., Pomalidomide-PEG5-azide) Start->Prep_Azide Prep_Alkyne Prepare Alkyne Component (e.g., JQ1-alkyne) Start->Prep_Alkyne CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, Ligand) Prep_Azide->CuAAC Prep_Alkyne->CuAAC Monitoring Reaction Monitoring (TLC, LC-MS) CuAAC->Monitoring Monitoring->CuAAC Incomplete Workup Work-up and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography, HPLC) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End Pure PROTAC Characterization->End

Experimental workflow for CuAAC-mediated PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol details the synthesis of a BRD4-targeting PROTAC by reacting an alkyne-functionalized JQ1 derivative with a pomalidomide derivative linked to an azide via a PEG5 spacer (Pomalidomide-PEG5-azide). This serves as a specific application of the CuAAC reaction with an this compound derivative.

Materials and Reagents:

  • Pomalidomide-PEG5-azide

  • Alkyne-functionalized JQ1

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous, degassed Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Preparation of Stock Solutions:

  • Pomalidomide-PEG5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Alkyne-functionalized JQ1: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

Reaction Setup:

  • In a clean, dry vial, add Pomalidomide-PEG5-azide (1.1 equivalents) and the alkyne-functionalized JQ1 (1.0 equivalent).

  • Add a solvent mixture of DMSO and water to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.

  • Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.

  • Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may turn a pale blue.

Reaction Initiation and Incubation:

  • Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should become colorless or pale yellow.

  • Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

Work-up and Extraction:

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times the volume of the aqueous layer).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure pomalidomide-triazole-JQ1 PROTAC.

Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting

Table 3: Troubleshooting Guide for Low-Yield CuAAC Reactions
ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive Catalyst- Use freshly prepared sodium ascorbate solution. - Ensure all solvents are thoroughly degassed to remove oxygen. - Perform the reaction under an inert atmosphere (N₂ or Ar).
Impure Reagents- Confirm the purity of starting materials (azide and alkyne) via NMR or LC-MS. - Purify starting materials if necessary.
Reaction Starts but Does Not Go to Completion Catalyst Degradation- Add a second charge of the CuSO₄/ligand and sodium ascorbate solutions.
Insufficient Reducing Agent- Ensure a molar excess of sodium ascorbate relative to the copper catalyst.
Presence of Side Products (e.g., Alkyne Homocoupling) Oxygen Contamination- Thoroughly degas all solvents and reagents. - Maintain an inert atmosphere throughout the reaction.
Suboptimal Ligand Concentration- Ensure the appropriate concentration of a copper-chelating ligand like THPTA or TBTA.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a highly reliable and efficient method for the conjugation of this compound to alkyne-containing molecules. This protocol, exemplified by the synthesis of a BRD4-targeting PROTAC, provides a robust starting point for researchers. The versatility of this chemistry allows for its application in a wide range of fields, from the development of targeted therapeutics to the creation of novel biomaterials. While the provided protocol is a strong guideline, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug discovery, and materials science.[1][2] This reaction occurs between a strained cyclooctyne (such as DBCO or BCN) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][] The reaction's driving force is the high ring strain of the cyclooctyne, which allows the reaction to proceed rapidly and with high specificity under physiological conditions.[2]

Azido-PEG5-acid is a versatile hydrophilic linker that incorporates both an azide group for SPAAC and a carboxylic acid for conjugation to other molecules, such as proteins, drugs, or imaging agents. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making it an ideal component for creating complex bioconjugates.

Key Applications and Quantitative Data

The versatility of SPAAC using this compound has led to its adoption in a wide range of applications. The following tables summarize key quantitative data and reaction parameters for some of the most common applications.

Table 1: Antibody-Drug Conjugate (ADC) Synthesis
ParameterValueReference
Antibody Concentration 5-10 mg/mL in PBS (pH 7.4)
Drug-Linker (Azido-PEG5-Payload) Stock Concentration 10-20 mM in anhydrous DMSO
Molar Excess of Drug-Linker 5-10 fold
Reaction Time 1-4 hours
Reaction Temperature 4°C to room temperature
Typical Drug-to-Antibody Ratio (DAR) 2-4
Purification Method Size-exclusion chromatography (G25)
Table 2: Cell Surface Labeling
ParameterValueReference
Metabolic Labeling (Ac4ManNAz) Concentration 25-50 µM
Metabolic Labeling Incubation Time 24-72 hours
Strained Alkyne Probe (e.g., DBCO-Fluorophore) Concentration 10-50 µM
SPAAC Labeling Incubation Time 30-120 minutes
SPAAC Labeling Temperature 37°C
Imaging Technique Fluorescence Microscopy, Flow Cytometry
Table 3: Nanoparticle Functionalization (Gold Nanoparticles)
ParameterValueReference
Gold Nanoparticle Core Size 10-20 nm
Azide-Thiol Ligand Concentration for Surface Modification 1 mM in ethanol (100-fold molar excess)
Ligand Exchange Time At least 12 hours
Purification Method Centrifugation and resuspension
Cyclooctyne-Molecule Concentration for Conjugation Dependent on the molecule to be conjugated
Reaction Time for Conjugation 1-2 hours
Table 4: SPAAC Reaction Kinetics with Benzyl Azide
CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
BCN0.14
DIBO0.17
DIFO0.076
DBCO~0.1

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes the conjugation of a drug molecule, functionalized with this compound, to a monoclonal antibody (mAb) that has been modified to contain a strained alkyne (e.g., DBCO).

Materials:

  • DBCO-functionalized monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)

  • This compound functionalized payload (e.g., a cytotoxic drug)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., G25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Preparation of Drug-Linker Stock Solution: Dissolve the this compound functionalized payload in anhydrous DMSO to a final concentration of 10-20 mM.

  • Reaction Setup: In a reaction tube, add the DBCO-functionalized antibody solution.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the drug-linker stock solution to the antibody solution. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC using a G25 size-exclusion chromatography column equilibrated with PBS (pH 7.4) to remove unreacted drug-linker.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Determine the drug concentration by measuring the absorbance at the drug's characteristic wavelength.

    • Calculate the Drug-to-Antibody Ratio (DAR) by dividing the molar concentration of the drug by the molar concentration of the antibody.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis mAb DBCO-functionalized Monoclonal Antibody reaction SPAAC Reaction (Room Temperature, 1-4h) mAb->reaction drug This compound Functionalized Payload drug->reaction purification Size-Exclusion Chromatography (G25) reaction->purification characterization DAR Calculation (UV-Vis Spectroscopy) purification->characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cell surface glycans with an azido sugar followed by fluorescent tagging via SPAAC.

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Fixation (for fixed-cell imaging):

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-functionalized fluorescent dye in PBS (or cell culture medium for live-cell imaging) at a concentration of 10-50 µM.

    • Incubate the cells with the dye solution for 30-120 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove excess dye.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

G cluster_0 Metabolic Labeling cluster_1 Labeling cluster_2 Analysis cells Culture Cells add_azide Add Ac4ManNAz (25-50 µM, 48-72h) cells->add_azide spaac SPAAC with DBCO-Fluorophore (10-50 µM, 30-120 min) add_azide->spaac wash Wash Excess Dye spaac->wash image Fluorescence Microscopy wash->image

Caption: Workflow for cell surface glycan labeling.

Protocol 3: Surface Functionalization of Gold Nanoparticles (AuNPs)

This protocol details the functionalization of gold nanoparticles with this compound, which can then be used to conjugate other molecules via SPAAC.

Materials:

  • Citrate-stabilized gold nanoparticles (10-20 nm)

  • Azido-PEG5-Thiol (or a similar azide-PEG-thiol linker)

  • Ethanol

  • Deionized water

  • DBCO-functionalized molecule of interest (e.g., a targeting ligand)

  • Centrifuge

Procedure:

  • Surface Functionalization with Azide-PEG-Thiol:

    • Prepare a 1 mM solution of Azido-PEG5-Thiol in ethanol.

    • Add the ethanolic solution of the azide-thiol ligand to the citrate-stabilized AuNP suspension to achieve a 100-fold molar excess.

    • Stir the mixture at room temperature for at least 12 hours to allow for ligand exchange.

    • Purify the azido-functionalized AuNPs by centrifugation and resuspend in deionized water. Repeat the washing step three times.

  • Conjugation via SPAAC:

    • To the purified azido-functionalized AuNPs, add the DBCO-functionalized molecule of interest. The optimal concentration will depend on the specific molecule.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Final Purification:

    • Purify the conjugated nanoparticles by centrifugation to remove any unreacted molecules.

    • Resuspend the final functionalized nanoparticles in a suitable buffer for your downstream application.

G cluster_0 Surface Modification cluster_1 Conjugation cluster_2 Purification aunps Citrate-Stabilized Gold Nanoparticles add_linker Add Azido-PEG-Thiol (12h incubation) aunps->add_linker spaac SPAAC with DBCO-functionalized Molecule (1-2h incubation) add_linker->spaac centrifuge Centrifugation and Washing spaac->centrifuge final_product Functionalized Nanoparticles centrifuge->final_product

Caption: Workflow for gold nanoparticle functionalization.

Visualization of the SPAAC Reaction and its Application

The following diagrams illustrate the fundamental SPAAC reaction and how it can be applied to study biological systems.

G cluster_0 Reactants cluster_1 Product azide This compound product Stable Triazole Linkage azide->product + label_reaction Bioorthogonal Copper-Free alkyne Strained Cyclooctyne (e.g., DBCO) alkyne->product

Caption: The fundamental SPAAC reaction.

G cluster_0 Labeling cluster_1 Binding & Activation cluster_2 Downstream Analysis receptor Cell Surface Receptor with Azide Handle labeled_receptor Fluorescently Labeled Receptor receptor->labeled_receptor SPAAC probe DBCO-PEG-Fluorophore probe->labeled_receptor internalization Receptor Internalization (Microscopy) labeled_receptor->internalization signaling Downstream Signaling (e.g., Western Blot) labeled_receptor->signaling ligand Ligand ligand->labeled_receptor Binds to

Caption: Application of SPAAC in studying signaling pathways.

References

Application of Azido-PEG5-acid in antibody-drug conjugate (ADC) development.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Azido-PEG5-acid in Antibody-Drug Conjugate (ADC) Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of this compound in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads.[1][2]

This compound (N₃-(PEG)₅-COOH) is a hydrophilic, non-cleavable linker that offers a versatile platform for ADC development.[3][4] Its heterobifunctional nature, featuring a terminal azide group and a carboxylic acid, allows for a controlled, two-step conjugation process. This enables the precise attachment of a cytotoxic payload to an antibody, contributing to the generation of more homogeneous and stable ADCs. The PEG component, consisting of five ethylene glycol units, improves the overall hydrophilicity of the ADC, which can lead to enhanced pharmacokinetics and a better therapeutic window.[2]

The azide group provides a bioorthogonal handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allows for highly efficient and specific conjugation to an alkyne-modified payload without the need for a cytotoxic copper catalyst. The carboxylic acid end can be activated to form a stable amide bond with amine-containing molecules, though in the context of creating a drug-linker construct, it is typically the payload that is first attached to the linker.

Mechanism of Action and Signaling Pathway

The fundamental mechanism of action for an ADC utilizing a non-cleavable linker like this compound involves a multi-step process that begins with systemic circulation and culminates in target cell death.

  • Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.

  • Payload Release: Inside the lysosome, the antibody is completely degraded by proteases. Because this compound is a non-cleavable linker, the cytotoxic payload is released with the linker and the amino acid residue from the antibody to which it was attached still bound.

  • Cytotoxicity: The released payload-linker-amino acid complex then exerts its cytotoxic effect, leading to apoptosis or cell cycle arrest.

The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action for an antibody-drug conjugate.

Quantitative Data Summary

The following table provides a template for the types of quantitative data that should be generated during the development and characterization of an ADC. Researchers using this compound would need to perform these experiments to determine the specific characteristics of their conjugate.

ParameterDescriptionTypical Method(s)Example Desired Outcome
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.HIC-HPLC, RP-HPLC, Mass Spectrometry3.5 - 4.0
In Vitro Cytotoxicity (IC50) The concentration of ADC required to inhibit the growth of 50% of target cancer cells.Cell-based viability assays (e.g., MTT, CellTiter-Glo)Low nanomolar (nM) range
Plasma Stability The stability of the ADC in plasma, measuring premature drug deconjugation.LC-MS analysis of ADC incubated in plasma over time>95% intact ADC after 7 days
In Vivo Efficacy (% TGI) The percentage of tumor growth inhibition in a xenograft mouse model.Subcutaneous tumor implantation followed by ADC treatment>80% TGI at a specified dose

Table 1: Key Quantitative Parameters for ADC Characterization

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and evaluation of an ADC using this compound. This workflow assumes a site-specific conjugation strategy where the antibody is engineered to contain an azide group.

Experimental Workflow Overview

The overall process involves activating the payload with the this compound linker and then conjugating this drug-linker construct to an azide-modified antibody via click chemistry.

ADC_Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization Characterization Payload Cytotoxic Payload (with amine group) Activation Carboxylic Acid Activation (EDC/NHS) Payload->Activation Linker This compound Linker->Activation DrugLinker Payload-PEG5-Azide Construct Activation->DrugLinker Purification1 Purification (HPLC) DrugLinker->Purification1 Conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Purification1->Conjugation Antibody Alkyne-Modified Antibody Antibody->Conjugation ADC Crude ADC Conjugation->ADC Purification2 Purification (SEC) ADC->Purification2 FinalADC Purified ADC Purification2->FinalADC DAR DAR Determination (HIC-HPLC, MS) FinalADC->DAR Cytotoxicity In Vitro Cytotoxicity (MTT Assay) FinalADC->Cytotoxicity Stability Plasma Stability Assay FinalADC->Stability

Figure 2: Workflow for ADC synthesis and characterization.

Protocol 1: Synthesis of Payload-PEG5-Azide Construct

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing cytotoxic payload.

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Dissolve the amine-containing payload in anhydrous DMF/DMSO.

    • Prepare fresh solutions of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same solvent.

  • Activation of this compound:

    • In a reaction vessel under inert atmosphere (e.g., nitrogen or argon), add the this compound solution.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the linker solution.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated linker.

  • Conjugation to Payload:

    • Add 1.0 equivalent of the amine-containing payload to the activated linker solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Once complete, purify the Payload-PEG5-Azide construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Confirm the identity and purity of the construct by mass spectrometry and NMR.

Protocol 2: Conjugation to Antibody via SPAAC

This protocol details the conjugation of the Payload-PEG5-Azide construct to an antibody that has been engineered to contain a strained alkyne (e.g., DBCO or BCN).

  • Antibody Preparation:

    • Buffer exchange the alkyne-modified antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified Payload-PEG5-Azide construct in a minimal amount of a water-miscible solvent like DMSO.

    • Add a 5-10 molar excess of the Payload-PEG5-Azide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at room temperature or 4°C for 12-24 hours with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25) or through dialysis.

    • Collect the fractions containing the purified ADC.

    • Concentrate the ADC using centrifugal filter units if necessary.

Protocol 3: Characterization of the ADC
  • Instrumentation: An HPLC system equipped with a hydrophobic interaction chromatography (HIC) column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Inject the purified ADC onto the HIC column equilibrated with a high percentage of Mobile Phase A.

    • Elute the ADC species using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).

    • Antibody species with different numbers of conjugated drugs will elute at different times due to differences in hydrophobicity.

    • Calculate the average DAR by integrating the peak areas for each species (DAR0, DAR2, DAR4, etc.) and weighting them by their respective drug load.

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the purified ADC, a naked antibody control, and a free drug control in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the prepared solutions to the respective wells.

    • Incubate the plates for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Disclaimer: These protocols are intended as a representative guide. Researchers must optimize conditions for their specific antibody, payload, and cell lines.

References

Application Notes and Protocols for Azido-PEG5-Acid Conjugation to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent attachment of Azido-PEG5-acid to proteins and peptides. This process, known as PEGylation, is a widely utilized bioconjugation technique in research and drug development to enhance the therapeutic properties of biomolecules. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability, and reduce immunogenicity.[1][2][3][4][5]

This compound is a versatile heterobifunctional linker. It possesses a carboxylic acid group for conjugation to primary amines on a protein or peptide and a terminal azide group that can be used for subsequent "click chemistry" reactions. This allows for a two-stage conjugation strategy, providing greater control and flexibility in the design of complex bioconjugates.

Two primary strategies for conjugating this compound to proteins and peptides are detailed below:

  • Amine Coupling via EDC/NHS Chemistry: This method involves the activation of the carboxylic acid on the this compound to react with primary amines (such as the side chain of lysine residues or the N-terminus) on the protein or peptide.

  • Click Chemistry: This approach utilizes the azide group on the PEG linker to react with a protein or peptide that has been pre-modified with an alkyne group. This can be achieved through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Data Summary: Reaction Parameters and Purification

The following tables summarize key quantitative data for the successful conjugation and purification of Azido-PEGylated proteins and peptides.

Table 1: Optimal Reaction Conditions for Amine Coupling (EDC/NHS)

ParameterRecommended RangeNotes
pH Activation: 4.5-6.0The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH.
Coupling: 7.2-8.5The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH.
Temperature Room Temperature (20-25°C)The reaction is typically carried out at room temperature.
Reaction Time Activation: 15 minutesA short activation time is sufficient to form the NHS ester.
Coupling: 2 hours to overnightThe coupling reaction time can be varied to optimize conjugation efficiency.
Molar Ratio (PEG:Protein) 5:1 to 20:1The optimal molar ratio should be determined empirically for each protein.
Quenching Agent Hydroxylamine, Tris, GlycineUsed to stop the reaction by quenching unreacted NHS esters.

Table 2: Purification Methods for PEGylated Proteins

Purification MethodPrinciple of SeparationApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Efficient for removing unreacted low molecular weight PEG and by-products.
Ion Exchange Chromatography (IEX) Separation based on surface charge.Can separate proteins with different degrees of PEGylation as the PEG chains can shield surface charges.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a supplementary method to IEX for purifying PEGylated proteins.
Reverse Phase Chromatography (RP-HPLC) Separation based on polarity/hydrophobicity.Widely used for the purification of PEGylated peptides and small proteins.

Experimental Protocols

Protocol 1: Amine Coupling of this compound to a Protein using EDC/NHS Chemistry

This protocol describes a two-step process where the carboxylic acid of this compound is first activated with EDC and NHS, followed by conjugation to the primary amines of the target protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5-6)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5-20 fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate at room temperature for 15 minutes.

  • Conjugation:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate at room temperature for 2 hours with gentle stirring. The reaction can also be performed overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and by-products using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Further purify the PEGylated protein using SEC or IEX to separate conjugates with different degrees of PEGylation.

Workflow for Amine Coupling of this compound

Amine_Coupling_Workflow cluster_activation Activation Step cluster_conjugation Conjugation & Purification peg This compound activated_peg NHS-activated Azido-PEG peg->activated_peg 15 min, RT pH 5-6 edc_nhs EDC + NHS edc_nhs->activated_peg conjugation Conjugation Reaction activated_peg->conjugation protein Protein protein->conjugation quench Quench Reaction conjugation->quench 2h, RT pH 7.2-7.5 purification Purification (SEC/IEX) quench->purification final_product Azido-PEG-Protein Conjugate purification->final_product

Caption: Workflow for conjugating this compound to a protein via amine coupling.

Protocol 2: Click Chemistry Conjugation of Azido-PEGylated Protein

This protocol assumes the protein has already been conjugated with this compound as described in Protocol 1. The terminal azide group is then reacted with an alkyne-containing molecule. This example describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azido-PEGylated protein

  • Alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., desalting column, HPLC)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Click Reaction:

    • In a reaction tube, combine the Azido-PEGylated protein and a molar excess of the alkyne-containing molecule in the Reaction Buffer.

    • If using THPTA, add it to the reaction mixture at this stage.

    • Initiate the reaction by adding CuSO4 followed by sodium ascorbate. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

  • Purification:

    • Remove excess reagents and by-products by a desalting column or dialysis.

    • Further purify the final conjugate using an appropriate chromatography method (e.g., SEC, RP-HPLC) based on the properties of the final product.

Logical Flow for Click Chemistry Modification

Click_Chemistry_Flow start Azido-PEG-Protein reaction Click Reaction (CuAAC) start->reaction alkyne Alkyne-Molecule alkyne->reaction reagents Cu(I) Catalyst (CuSO4 + NaAsc) reagents->reaction purification Purification reaction->purification product Final Conjugate purification->product

Caption: Logical flow diagram for modifying an Azido-PEGylated protein using click chemistry.

Signaling Pathways and Applications

PEGylation is a key strategy in drug development to improve the therapeutic efficacy of proteins and peptides. For instance, in oncology, PEGylated cytokines or growth factors can have a longer duration of action, leading to sustained signaling through their respective pathways.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space peg_ligand PEGylated Ligand (e.g., Cytokine) receptor Cell Surface Receptor peg_ligand->receptor Binding signaling Downstream Signaling Cascade receptor->signaling Activation response Cellular Response (e.g., Proliferation, Differentiation) signaling->response

References

Application Notes and Protocols for Azido-PEG5-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG5-acid as a hydrophilic linker in the construction of drug delivery systems. Detailed protocols for the synthesis and characterization of drug conjugates, particularly Antibody-Drug Conjugates (ADCs) and small molecule drug conjugates, are presented. This document also includes information on the quantitative analysis of conjugation efficiency and in vitro cytotoxicity assays.

Introduction

This compound is a versatile bifunctional linker that plays a crucial role in modern drug delivery strategies. It features a terminal azide group and a carboxylic acid, connected by a five-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic properties.[1][][3] The azide and carboxylic acid moieties allow for sequential or orthogonal conjugation to various molecules of interest, such as antibodies, small molecule drugs, and targeting ligands.

The primary application of this compound is in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage.[4] This makes it an ideal tool for conjugating an azide-modified molecule to an alkyne-containing counterpart. The carboxylic acid group can be activated to form a stable amide bond with amine-containing molecules.[5]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound is widely used as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The hydrophilic PEG spacer can help to overcome aggregation issues often associated with hydrophobic drug payloads.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be employed in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

  • Targeted Drug Delivery: The bifunctional nature of this compound allows for the construction of drug delivery systems where a targeting ligand is attached to one end and a therapeutic agent to the other, facilitating targeted delivery to specific cells or tissues.

  • Surface Modification: The linker can be used to modify the surface of nanoparticles, liposomes, and other drug carriers to improve their biocompatibility and circulation time.

Physicochemical and Pharmacokinetic Properties

The incorporation of the PEG spacer from the this compound linker can significantly influence the physicochemical and pharmacokinetic properties of the drug conjugate.

PropertyDescriptionReference
Solubility The hydrophilic nature of the PEG chain generally increases the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic drugs.
Biocompatibility PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.
Pharmacokinetics PEGylation can prolong the systemic circulation time of a drug by increasing its hydrodynamic radius, which reduces renal clearance. This can lead to improved drug exposure and potentially a better therapeutic index.
Stability The triazole linkage formed via click chemistry is highly stable under physiological conditions. The amide bond formed from the carboxylic acid is also robust.

Experimental Protocols

Protocol 1: Synthesis of an Azido-PEG5-Drug Conjugate (e.g., Camptothecin)

This protocol describes the synthesis of a drug conjugate by first activating the carboxylic acid of this compound and then reacting it with a hydroxyl-containing drug, such as Camptothecin (CPT).

Materials:

  • This compound

  • Camptothecin (CPT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.

  • Conjugation to Camptothecin:

    • In a separate flask, dissolve Camptothecin (1 equivalent) in anhydrous DMF.

    • Add the activated Azido-PEG5-NHS ester solution to the Camptothecin solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

    • Purify the crude product using flash chromatography on silica gel or preparative HPLC to obtain the pure Azido-PEG5-CPT conjugate.

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry (CuAAC)

This protocol outlines the conjugation of an alkyne-modified antibody with an azide-containing drug-linker, such as the product from Protocol 1.

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azido-PEG5-Drug conjugate (from Protocol 1)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the drug conjugate)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

    • Prepare a stock solution of THPTA in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Dissolve the Azido-PEG5-Drug conjugate in DMSO to a suitable concentration (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the Azido-PEG5-Drug conjugate solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the mAb/drug solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess drug-linker and other small molecules.

Quantitative Data and Characterization

The quality and efficacy of a drug conjugate are highly dependent on the successful conjugation and the resulting drug-to-antibody ratio (DAR) for ADCs.

Drug-to-Antibody Ratio (DAR) Determination

Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR of cysteine-linked ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

HIC-HPLC Analysis:

ParameterTypical Value/ConditionReference
Column Butyl-NPR, Tosoh Bioscience
Mobile Phase A 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0
Mobile Phase B 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% isopropanol (v/v)
Flow Rate 0.8 mL/min
Detection UV at 280 nm

The average DAR can be calculated from the integrated peak areas of the different drug-loaded species.

Average DAR Calculation: DAR = Σ [(Peak Area of DARn * n) / (Total Peak Area)] where 'n' is the number of drugs conjugated to the antibody.

In Vitro Cytotoxicity Assay

The cytotoxic potential of the drug conjugate can be evaluated using in vitro cell-based assays, such as the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the drug conjugate, the free drug, and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Antibody Conjugation (Click Chemistry) cluster_characterization Characterization A This compound B EDC/NHS Activation A->B 1. D Conjugation B->D C Drug (e.g., CPT) C->D 2. E Purification D->E 3. F Azido-PEG5-Drug E->F I Click Reaction F->I 4. G Alkyne-modified mAb G->I H CuSO4/THPTA Sodium Ascorbate H->I J Purification (SEC) I->J 5. K ADC J->K L HIC-HPLC K->L DAR Analysis M LC-MS K->M Mass Confirmation N In Vitro Cytotoxicity K->N Efficacy Testing Apoptosis_Pathway cluster_stimulus Stimulus cluster_dna_damage Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome CPT Camptothecin TopoI Topoisomerase I Inhibition CPT->TopoI DNA_Damage DNA Double-Strand Breaks TopoI->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

References

Step-by-Step Guide for PEGylation with Azido-PEG5-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azido-PEG5-acid, a heterobifunctional linker, in bioconjugation. These protocols are designed to guide researchers through the covalent attachment of this polyethylene glycol (PEG) linker to proteins, peptides, or other molecules, enabling a wide range of applications in drug delivery, diagnostics, and proteomics.

Introduction

This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid. This structure allows for a two-pronged approach to conjugation. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. The azide group serves as a handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent linkage to molecules containing a corresponding alkyne or strained alkyne (e.g., DBCO or BCN) group.

The incorporation of a five-unit PEG spacer enhances the water solubility and can improve the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius.[1] This guide will detail the protocols for both amine coupling and click chemistry reactions involving this compound, as well as methods for the purification and characterization of the final PEGylated product.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize key quantitative data and reaction parameters for the protocols described in this document. These values should be considered as starting points, and optimization may be necessary for specific applications.

Table 1: Parameters for Amine Coupling via EDC/NHS Chemistry

ParameterRecommended RangeNotes
Molar Ratio (this compound:Protein) 10:1 to 50:1Higher ratios can increase the degree of PEGylation but may also lead to polysubstitution.
Molar Ratio (EDC:this compound) 1.5:1 to 2:1EDC is the activating agent for the carboxylic acid.
Molar Ratio (NHS:this compound) 1:1 to 1.2:1NHS is used to create a more stable amine-reactive intermediate.
Reaction pH 6.0 - 7.5Optimal for EDC/NHS chemistry to balance activation and hydrolysis.
Reaction Time 2 - 4 hours at room temperature or overnight at 4°CLonger reaction times at lower temperatures can improve yields.
Typical Conjugation Efficiency 40% - 80%Highly dependent on the protein and reaction conditions.

Table 2: Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
Molar Ratio (Azido-PEG5-conjugate:Alkyne-molecule) 1:1.5 to 1:3A slight excess of the alkyne-containing molecule is often used.
Copper (II) Sulfate (CuSO₄) Concentration 0.1 - 1.0 mMThe source of the catalytic copper(I) ions.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1.0 - 5.0 mMReduces Cu(II) to the active Cu(I) state.
Copper Ligand (e.g., THPTA, TBTA) Concentration 0.5 - 2.0 mMStabilizes the Cu(I) ion and improves reaction efficiency.
Reaction Time 1 - 4 hours at room temperatureCuAAC reactions are typically fast.
Typical Yield > 90%CuAAC is known for its high efficiency and yields.[2][3]

Table 3: Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterRecommended RangeNotes
Molar Ratio (Azido-PEG5-conjugate:Strained Alkyne) 1:1.5 to 1:3A slight excess of the strained alkyne (e.g., DBCO) is common.
Reaction Buffer PBS, HEPES, or cell culture mediaThe choice of buffer can influence reaction kinetics.
Reaction pH 7.0 - 8.5Generally robust within this range.
Reaction Time 1 - 12 hours at room temperature or 37°CReaction times vary depending on the specific strained alkyne used.
Second-Order Rate Constant (k₂) with DBCO ~0.18–0.37 M⁻¹s⁻¹The presence of a PEG5 linker has been shown to enhance reaction rates by approximately 31%.[4][5]
Typical Yield > 90%SPAAC is a highly efficient bioorthogonal reaction.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to primary amines on a target protein.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., MES or PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer.

  • This compound Activation: a. Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM. b. In a separate tube, add the desired molar excess of this compound to the Activation Buffer. c. Add EDC (1.5 to 2 molar equivalents to the PEG linker) and NHS (1 to 1.2 molar equivalents to the PEG linker). d. Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Add the activated Azido-PEG5-NHS ester solution to the protein solution. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight, and use mass spectrometry to determine the degree of PEGylation.

experimental_workflow_amine_coupling cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis azido_peg This compound edc_nhs EDC + NHS in Activation Buffer azido_peg->edc_nhs Add activated_peg Activated Azido-PEG5-NHS edc_nhs->activated_peg Incubate 15-30 min reaction_mixture Reaction Mixture activated_peg->reaction_mixture protein Target Protein in Conjugation Buffer protein->reaction_mixture Add pegylated_protein_unpurified Unpurified PEGylated Protein reaction_mixture->pegylated_protein_unpurified Incubate 2-4h RT or overnight 4°C quench Quench Reaction (e.g., Tris) pegylated_protein_unpurified->quench purify Purification (e.g., SEC) quench->purify final_product Purified PEGylated Protein purify->final_product characterize Characterization (SDS-PAGE, MS) final_product->characterize

Caption: Workflow for Amine Coupling of this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an Azido-PEG5-modified molecule to a molecule containing a terminal alkyne.

Materials:

  • Azido-PEG5-conjugated molecule

  • Alkyne-containing molecule

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh)

  • Copper Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants: Dissolve the Azido-PEG5-conjugated molecule and the alkyne-containing molecule in the Reaction Buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the Copper Ligand stock solution.

  • Initiate Reaction: a. To the solution of the azide and alkyne, add the catalyst premix. b. Add the freshly prepared Sodium Ascorbate solution to initiate the reaction. The final concentrations should be in the ranges specified in Table 2.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the purified product by techniques such as HPLC, mass spectrometry, or fluorescence (if a fluorescent alkyne was used).

experimental_workflow_cuaac cluster_reaction_setup Reaction Setup cluster_catalyst Catalyst Addition cluster_purification_analysis Purification & Analysis azide_conjugate Azido-PEG5-Conjugate reaction_mix Reaction Mixture azide_conjugate->reaction_mix alkyne_molecule Alkyne-Molecule alkyne_molecule->reaction_mix Add incubate Incubate 1-4h RT Protected from light reaction_mix->incubate cuso4_ligand CuSO₄ + Ligand cuso4_ligand->reaction_mix Add na_ascorbate Sodium Ascorbate na_ascorbate->reaction_mix Add to initiate purify Purification (e.g., SEC) incubate->purify final_product Final Conjugate purify->final_product characterize Characterization (HPLC, MS) final_product->characterize

Caption: Workflow for CuAAC "Click Chemistry".

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an Azido-PEG5-modified molecule to a molecule containing a strained alkyne, such as DBCO.

Materials:

  • Azido-PEG5-conjugated molecule

  • Strained alkyne-containing molecule (e.g., DBCO-NHS ester)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants: Dissolve the Azido-PEG5-conjugated molecule and the strained alkyne-containing molecule in the Reaction Buffer.

  • Conjugation Reaction: Mix the two solutions. The reaction will proceed without the need for a catalyst.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification: Purify the resulting bioconjugate to remove any unreacted strained alkyne using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate using methods such as HPLC and mass spectrometry to confirm successful conjugation.

experimental_workflow_spaac cluster_reaction_setup Reaction Setup cluster_incubation Incubation cluster_purification_analysis Purification & Analysis azide_conjugate Azido-PEG5-Conjugate reaction_mixture Reaction Mixture azide_conjugate->reaction_mixture strained_alkyne Strained Alkyne (e.g., DBCO) strained_alkyne->reaction_mixture Mix incubate Incubate 1-12h RT or 37°C reaction_mixture->incubate purify Purification (e.g., SEC) incubate->purify final_product Final Conjugate purify->final_product characterize Characterization (HPLC, MS) final_product->characterize

Caption: Workflow for SPAAC "Click Chemistry".

Application Example: Targeting a Signaling Pathway

PEGylation is a widely used strategy to improve the therapeutic properties of drugs that target specific cellular signaling pathways. For instance, monoclonal antibodies or small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, could be PEGylated to enhance their in vivo half-life and reduce immunogenicity.

The diagram below illustrates a simplified EGFR signaling pathway. A therapeutic agent, such as a PEGylated antibody, would bind to the extracellular domain of EGFR, preventing its activation and downstream signaling that leads to cell proliferation and survival.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates peg_drug PEGylated Therapeutic (e.g., Antibody) peg_drug->egfr Binds and Inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation gene_expression->proliferation survival Cell Survival gene_expression->survival

Caption: Simplified EGFR Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

How to improve the efficiency of Azido-PEG5-acid conjugation reactions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring you can optimize your experiments for maximum efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the role of EDC and NHS in the this compound conjugation reaction?

A1: In this conjugation, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the terminal carboxylic acid of the this compound. This activation results in a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable in aqueous solutions and can hydrolyze. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3] This NHS ester then efficiently reacts with primary amines on your target molecule to form a stable amide bond.[4][5] The use of NHS significantly improves the efficiency of the EDC-mediated coupling.

Q2: What is the optimal pH for the two main steps of the EDC/NHS conjugation reaction?

A2: The EDC/NHS conjugation is a two-step process with different optimal pH ranges for each step:

  • Activation Step: The activation of the carboxylic acid on this compound by EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.

  • Conjugation Step: The reaction of the newly formed NHS-ester with the primary amine of the target molecule is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.

Q3: Can I perform the conjugation as a one-step reaction?

A3: While a one-step reaction is possible, a two-step procedure is generally recommended for higher efficiency. In a two-step protocol, the this compound is first activated with EDC and NHS at an acidic pH. Subsequently, the pH is raised before adding the amine-containing molecule. This approach minimizes the hydrolysis of the NHS ester and reduces the potential for unwanted side reactions.

Q4: What are the most common side reactions that can reduce the efficiency of my conjugation?

A4: The most significant side reaction is the hydrolysis of the NHS ester, which regenerates the original carboxyl group and prevents conjugation. The rate of this hydrolysis increases with pH; for instance, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 8.6. Another potential issue is the aggregation of the protein or molecule to be conjugated, especially if the reaction conditions are not optimal.

Q5: What type of buffer should I use for this reaction?

A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.

  • For the activation step (acidic pH): MES buffer (2-(N-morpholino)ethanesulfonic acid) is a common choice.

  • For the conjugation step (alkaline pH): Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable. Buffers containing primary amines, such as Tris or glycine, should be avoided during the reaction but can be used to quench the reaction once it is complete.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield
Potential Cause Suggested Solution
Hydrolysis of NHS-ester Perform the conjugation step immediately after the activation of the this compound. Ensure the pH of the coupling buffer is in the optimal range of 7.2-8.0 to balance reactivity and hydrolysis. Consider performing the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis.
Incorrect Buffer pH Verify the pH of your activation buffer (should be 4.5-6.0) and your coupling buffer (should be 7.2-8.5). Use a calibrated pH meter.
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccator at -20°C. Equilibrate the reagent vials to room temperature before opening to prevent moisture condensation.
Competing Amines in Buffer Ensure your buffers (both for activation and conjugation) do not contain primary amines (e.g., Tris, glycine).
Insufficient Molar Ratio of Reagents Optimize the molar ratio of this compound to your target molecule, as well as the molar excess of EDC and NHS. A molar excess of EDC and NHS over the PEG linker is recommended.
Issue 2: Aggregation of the Conjugate
Potential Cause Suggested Solution
High Degree of Labeling Reduce the molar ratio of the this compound to your target molecule. A high degree of PEGylation can sometimes lead to insolubility or aggregation.
Hydrophobic Interactions Include additives in your buffer that can help to reduce non-specific hydrophobic interactions. Examples include arginine or non-ionic detergents like Tween-20.
Incorrect pH or Ionic Strength Ensure the pH and ionic strength of your buffers are suitable for maintaining the stability of your target molecule.

Experimental Protocols

A general two-step protocol for the conjugation of this compound to an amine-containing protein is provided below. Note that the optimal conditions, particularly the molar ratios of reactants, should be determined empirically for each specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: MES buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer: PBS (Phosphate-Buffered Saline, e.g., 20mM sodium phosphate, 150mM NaCl, pH 7.2-7.5)

  • Quenching Solution: Tris buffer or hydroxylamine (e.g., 1 M, pH 8.5)

  • Desalting columns for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in the Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the PEG linker.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, you can either add the activated PEG linker to the protein solution or, for more sensitive applications, remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.

  • Dissolve the amine-containing molecule in the Coupling Buffer. The optimal pH for this step is between 7.2 and 8.0. If you did not perform a buffer exchange in the previous step, adjust the pH of the activation mixture to 7.2-7.5 by adding Coupling Buffer.

  • Add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for your specific application.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove excess reagents and byproducts. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Data Summary

The following table summarizes the impact of various experimental parameters on the efficiency of this compound conjugation reactions.

Parameter Effect on... Recommendation
Activation pH Carboxylic Acid Activation Optimal at pH 4.5-6.0 for efficient EDC/NHS activation.
Conjugation pH Amine Coupling & NHS-ester Hydrolysis Optimal at pH 7.2-8.5 for amine reaction. Higher pH increases the rate of NHS-ester hydrolysis.
Temperature Reaction Rate & Reagent Stability Room temperature is common for both steps. Lowering the temperature to 4°C can decrease the rate of NHS-ester hydrolysis and may be beneficial for sensitive proteins.
Reaction Time Conjugation Efficiency Activation is typically fast (15-30 min). Conjugation can range from 1-2 hours to overnight.
Buffer Composition Reaction Specificity Avoid buffers with primary amines (e.g., Tris, glycine) or carboxylates during the reaction.
Reagent Purity & Storage Overall Yield Use fresh, high-purity EDC and NHS. Store desiccated at -20°C.

Visualizations

G cluster_prep Preparation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify A Dissolve this compound in Activation Buffer (pH 4.5-6.0) C Add fresh EDC and NHS to this compound solution A->C 1 B Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-8.5) F Add activated PEG to Amine-Molecule solution B->F D Incubate for 15-30 min at Room Temperature C->D 2 E Adjust pH to 7.2-8.5 (if not buffer exchanged) D->E 3 E->F 4 G Incubate for 2h at RT or overnight at 4°C F->G 5 H Add Quenching Buffer (e.g., Tris, Hydroxylamine) G->H 6 I Purify Conjugate (SEC, IEX, Dialysis) H->I 7

Caption: Experimental workflow for a two-step this compound conjugation.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Conjugation Yield Cause1 NHS-ester Hydrolysis Problem->Cause1 Cause2 Inactive Reagents Problem->Cause2 Cause3 Incorrect pH Problem->Cause3 Cause4 Competing Buffers Problem->Cause4 Sol1 Work quickly after activation Lower temperature (4°C) Optimize pH (7.2-8.0) Cause1->Sol1 Sol2 Use fresh EDC/NHS Store desiccated at -20°C Equilibrate before opening Cause2->Sol2 Sol3 Verify pH of buffers: Activation: 4.5-6.0 Coupling: 7.2-8.5 Cause3->Sol3 Sol4 Use non-amine, non-carboxylate buffers (e.g., MES, PBS) Cause4->Sol4

Caption: Troubleshooting logic for low conjugation yield.

References

Common side reactions with Azido-PEG5-acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG5-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two primary reactive groups: an azide (-N3) group and a terminal carboxylic acid (-COOH). The polyethylene glycol (PEG) spacer consists of five ethylene glycol units, which imparts hydrophilicity and flexibility to the molecule.[1][2][3]

Its primary applications involve bioconjugation, where it is used to link molecules together.[3] The azide group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach to molecules containing an alkyne group.[1] The carboxylic acid can be coupled with primary amines to form stable amide bonds, often after activation with reagents like EDC or by converting it to an NHS ester. This dual functionality makes it a versatile tool in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: How stable is the azide group on this compound during the carboxylic acid coupling reaction?

The azide group is generally very stable under the mild conditions used for amide bond formation from the carboxylic acid. It does not typically react during EDC/NHS or HATU coupling procedures. However, it is important to avoid strong reducing agents, especially thiols, during the reaction and work-up, as these can reduce the azide.

Q3: What are the storage recommendations for this compound and its derivatives?

This compound and its activated forms (like NHS esters) are sensitive to moisture. It is recommended to store them at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For activated esters like Azido-PEG5-NHS ester, it is best to dissolve the reagent immediately before use and avoid preparing stock solutions for long-term storage due to hydrolysis.

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This guide addresses specific issues that may arise during conjugation reactions with this compound.

Issue 1: Low Yield of Amide Bond Formation (Carboxylic Acid Reaction)

Possible Cause 1: Inefficient activation of the carboxylic acid.

  • Solution: When using carbodiimide activators like EDC, the primary side reaction is the formation of a stable N-acylurea byproduct, which is unable to react with the amine. To minimize this, always use an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the activated carboxylic acid to form a more stable intermediate that is less prone to rearrangement and reacts efficiently with the amine.

Possible Cause 2: Suboptimal pH for the coupling reaction.

  • Solution: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the activated acid (e.g., NHS ester) with a primary amine is most efficient at a slightly basic pH (7.2-8.5). A two-step, two-pH protocol can optimize the yield. First, activate the this compound with EDC/NHS at pH 5-6, then raise the pH to 7.2-7.5 before adding your amine-containing molecule.

Possible Cause 3: Presence of competing nucleophiles.

  • Solution: Ensure that your reaction buffer does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine-containing buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer.

Issue 2: Hydrolysis of Pre-activated Azido-PEG5-NHS Ester

Possible Cause: Reaction with water in the solvent.

  • Solution: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. This hydrolysis reaction competes with the desired reaction with the amine. To minimize hydrolysis:

    • Work quickly and dissolve the Azido-PEG5-NHS ester immediately before use.

    • Control the pH of the reaction. While the amine reaction is faster at higher pH, so is hydrolysis. A pH range of 7.2-8.5 is a good compromise.

    • Consider increasing the concentration of your amine-containing molecule to favor the aminolysis reaction over hydrolysis.

Issue 3: Aggregation of the Final PEGylated Conjugate

Possible Cause: Increased hydrophobicity or intermolecular interactions after conjugation.

  • Solution: While PEGylation generally increases solubility, the properties of the conjugated molecule can sometimes lead to aggregation.

    • Optimize the Drug-to-Antibody Ratio (DAR): In the context of ADCs, a high DAR, especially with hydrophobic drugs, can lead to aggregation. It may be necessary to target a lower DAR.

    • Formulation: The choice of buffer and excipients can be critical. In some cases, the addition of solubilizing agents may be necessary.

    • Purification: Proper purification to remove unreacted starting materials and byproducts is essential, as these can sometimes contribute to aggregation.

Quantitative Data Summary

Table 1: Recommended pH Conditions for this compound Coupling Reactions

Reaction StepReagentsOptimal pH RangeRationale
Carboxylic Acid Activation This compound + EDC/NHS4.5 - 6.0Maximizes the formation of the active NHS-ester intermediate and minimizes hydrolysis of EDC.
Amine Coupling Activated this compound + Primary Amine7.2 - 8.5Ensures the primary amine is deprotonated and sufficiently nucleophilic for efficient reaction.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol is designed to maximize conjugation efficiency by performing the activation and coupling steps at their respective optimal pH.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Protein with primary amine groups

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, exchange it into the Coupling Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 10-50 fold molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS (relative to the this compound).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound mixture to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

experimental_workflow Experimental Workflow for EDC/NHS Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 7.4) conjugation Add Activated PEG to Protein (pH 7.4) protein_prep->conjugation reagent_prep Prepare Fresh EDC/NHS and this compound Stocks activation Activate this compound with EDC/NHS (pH 6.0) reagent_prep->activation activation->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purify Purify Conjugate (e.g., Desalting Column) quenching->purify

Caption: Workflow for this compound and protein conjugation.

side_reaction_pathway EDC Coupling Pathways cluster_desired Desired Pathway cluster_side Side Reaction peg_acid Azido-PEG5-COOH edc EDC peg_acid->edc Activation o_acylisourea O-Acylisourea Intermediate edc->o_acylisourea nhs NHS o_acylisourea->nhs Pathway with NHS n_acylurea N-Acylurea (Inactive Byproduct) o_acylisourea->n_acylurea Intramolecular Rearrangement peg_nhs Azido-PEG5-NHS Ester nhs->peg_nhs Reacts with Intermediate amine R-NH2 peg_nhs->amine Reacts with Amine conjugate Azido-PEG5-CONH-R (Desired Product) amine->conjugate

References

Technical Support Center: Troubleshooting Low Yield in Azido-PEG5-acid Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-acid click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic linker containing a terminal azide group, a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. The azide group allows for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate it with molecules containing a terminal alkyne.[1][2] The PEG chain enhances solubility and reduces steric hindrance, while the carboxylic acid can be used for further functionalization, for example, by forming an amide bond with a primary amine.[2][3] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1]

Q2: Why is my CuAAC reaction with this compound resulting in a low yield?

Several factors can contribute to low yields in CuAAC reactions. The most common issues include:

  • Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I). Oxygen can oxidize the Cu(I) to the inactive Cu(II) state.

  • Side Reactions: The primary side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material.

  • Steric Hindrance: The PEG chain, while beneficial for solubility, can sterically hinder the azide and alkyne functional groups from coming together.

  • Copper Sequestration: Other functional groups in your molecule, such as thiols or histidines, can chelate the copper catalyst, making it unavailable for the click reaction.

  • Poor Substrate Solubility: Although the PEG linker improves water solubility, the entire molecule or the alkyne-functionalized partner may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture.

  • Reagent Integrity: Degradation of the azide or the reducing agent (e.g., sodium ascorbate) can lead to failed reactions.

Q3: How can I improve the yield of my this compound click reaction?

To improve your reaction yield, consider the following optimization strategies:

  • Use a Reducing Agent: To maintain the copper in its active Cu(I) state, use a reducing agent like sodium ascorbate. It is often added fresh to the reaction mixture.

  • Incorporate a Ligand: A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.

  • Degas Your Solvents: To minimize the presence of oxygen, which can deactivate the catalyst, it is crucial to degas your solvents before use.

  • Optimize Reactant Concentrations: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.

  • Adjust the Solvent System: If solubility is an issue, consider using a co-solvent system such as DMSO/water, t-BuOH/water, or DMF/water.

  • Control the Temperature: Most click reactions proceed well at room temperature. Gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate, but be aware that it can also promote side reactions.

  • Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction's progress and determine the optimal reaction time.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields in your this compound click chemistry experiments.

Problem Potential Cause Suggested Solution
No or Very Low Product Formation Inactive copper catalyst due to oxidation.Use a fresh solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). Alternatively, use a Cu(I) source directly, ensuring it has not been oxidized. Perform the reaction under an inert atmosphere (nitrogen or argon).
Degraded azide or alkyne starting material.Verify the purity of your this compound and alkyne-functionalized molecule. Azides can be sensitive to light and heat. Store them properly and consider re-purifying if necessary.
Insufficiently active catalyst system.Add a copper-stabilizing ligand like THPTA or TBTA. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.
Low Yield with Unreacted Starting Materials Poor solubility of reactants.Use a co-solvent system like DMSO/H₂O, t-BuOH/H₂O, or DMF/H₂O to ensure all components are fully dissolved.
Steric hindrance from the PEG chain or bulky substrates.Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50°C). Consider using a longer PEG linker if steric hindrance is a significant issue, as some studies suggest longer chains can improve conjugation efficiency up to a certain point.
Suboptimal pH.The optimal pH for CuAAC reactions is typically between 4 and 12. For reactions involving biomolecules, a pH range of 6.5-8.0 is often used. Avoid using buffers containing amines, such as Tris, as they can chelate copper.
Presence of Side Products Glaser-Hay coupling (alkyne homodimerization).This is an oxidative side reaction. Ensure your solvents are thoroughly deoxygenated. The use of a reducing agent like sodium ascorbate also helps to minimize this side product.
Byproducts from ascorbate oxidation.Ascorbate oxidation can generate reactive species that may modify proteins. Adding aminoguanidine can help to intercept these byproducts.
Difficulty in Product Purification Removal of copper catalyst.After the reaction, add a chelating agent like EDTA to sequester the copper. The product can then be purified by methods such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
Separating product from excess PEGylated starting material.Optimize the stoichiometry to use a minimal excess of the this compound. Purification methods like SEC or RP-HPLC that separate based on size or hydrophobicity can be effective.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol provides a starting point for the copper-catalyzed click reaction. Optimization of concentrations, catalyst loading, and reaction time may be necessary for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, t-BuOH)

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water). A typical starting concentration is 10 mM for each reactant.

  • Catalyst and Ligand Premix:

    • In a separate vial, prepare a stock solution of the copper catalyst and ligand. For example, dissolve CuSO₄·5H₂O (e.g., 100 mM in water) and THPTA (e.g., 500 mM in water). A 1:5 copper-to-ligand ratio is often used.

  • Reaction Setup:

    • In a reaction vial, add the solution of this compound and the alkyne-functionalized molecule.

    • Add the premixed copper/ligand solution. A final copper concentration of 50-100 µM is a good starting point for many bioconjugation reactions.

    • If working with oxygen-sensitive reagents, degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiation:

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. A final concentration of 5 mM is typically sufficient.

  • Incubation:

    • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a solution of a chelating agent like EDTA to remove the copper catalyst.

    • The product can be purified by an appropriate method such as size-exclusion chromatography, dialysis (for high molecular weight products), or reverse-phase HPLC.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • Elution buffer (e.g., PBS)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal separation.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector. The larger, conjugated product will elute before the smaller, unreacted this compound and other small molecules.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the purified product.

Protocol 3: Characterization by NMR and Mass Spectrometry

¹H NMR Spectroscopy:

  • Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • The formation of the triazole ring will result in a characteristic new proton signal in the aromatic region, typically between 7.5 and 8.5 ppm.

  • The disappearance of the alkyne proton signal (if present in the starting material) and a shift in the signals of the methylene protons adjacent to the azide and alkyne will also indicate a successful reaction.

Mass Spectrometry (MS):

  • Analyze the purified product by a suitable mass spectrometry technique (e.g., ESI-MS).

  • The observed molecular weight should correspond to the calculated molecular weight of the conjugated product.

Visualizations

CuAAC_Workflow Figure 1. General Workflow for this compound Click Chemistry cluster_reactants Reactant Preparation cluster_catalyst Catalyst System azido_peg This compound reaction_mixture Reaction Mixture (in appropriate solvent) azido_peg->reaction_mixture alkyne Alkyne-functionalized Molecule alkyne->reaction_mixture copper Cu(II) Source (e.g., CuSO4) copper->reaction_mixture ligand Ligand (e.g., THPTA) ligand->reaction_mixture reducer Reducing Agent (e.g., Sodium Ascorbate) reducer->reaction_mixture Initiation purification Purification (e.g., SEC, Dialysis) reaction_mixture->purification Reaction Completion product Characterized Product (NMR, MS) purification->product

Caption: General experimental workflow for a CuAAC reaction using this compound.

Troubleshooting_Low_Yield Figure 2. Troubleshooting Logic for Low Yield in Click Chemistry start Low Yield Observed check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the azide and alkyne pure? check_catalyst->check_reagents Yes solution_catalyst Add fresh reducing agent (NaAsc). Use a stabilizing ligand (THPTA). Degas solvents. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity by NMR/MS. Use fresh reagents. check_reagents->solution_reagents No check_solubility Are all reactants soluble? check_conditions->check_solubility Yes solution_conditions Optimize temperature and time. Adjust pH (6.5-8.0). check_conditions->solution_conditions No solution_solubility Use a co-solvent system (e.g., DMSO/water). check_solubility->solution_solubility No success Improved Yield check_solubility->success Yes solution_catalyst->success solution_reagents->success solution_conditions->success solution_solubility->success

Caption: A decision-making flowchart for troubleshooting low yields in CuAAC reactions.

References

Technical Support Center: Optimizing Azido-PEG5-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-acid bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It contains two key reactive groups:

  • A terminal carboxylic acid (-COOH) that can be coupled to primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.[1][2][3]

  • A terminal azide group (-N3) which is used in "click chemistry". The azide group can specifically and efficiently react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]

Q2: What are the main applications of this compound?

This compound is widely used in bioconjugation and drug delivery. Common applications include:

  • PEGylation of proteins, peptides, and oligonucleotides: The polyethylene glycol (PEG) spacer enhances the solubility and in vivo circulation time of biomolecules.

  • Antibody-Drug Conjugate (ADC) development: It can be used as a linker to attach cytotoxic drugs to antibodies.

  • PROTAC synthesis: It serves as a linker in the formation of Proteolysis Targeting Chimeras.

  • Surface modification: Immobilizing biomolecules onto surfaces for various applications.

Q3: What are the critical parameters to control for successful conjugation of the carboxylic acid group?

The most critical parameters for the successful conjugation of the carboxylic acid moiety of this compound to a primary amine using EDC/NHS chemistry are pH, buffer selection, and the molar ratio of reagents.

Troubleshooting Guide

Low Conjugation Yield

Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.2-8.5. Ensure you are using a two-step reaction with appropriate pH control for each step.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or Borate buffer for the conjugation step.
Hydrolysis of NHS-ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Prepare EDC and NHS solutions fresh and use them immediately. Perform the conjugation step promptly after the activation of this compound.
Steric Hindrance The PEG chain, although beneficial for solubility, can sometimes cause steric hindrance, preventing the reactive groups from accessing the target molecule. Consider using a longer or shorter PEG linker if steric hindrance is suspected.
Incorrect Molar Ratios An insufficient molar excess of the this compound or coupling reagents can lead to low conjugation efficiency. Optimize the molar ratio of this compound to your target molecule and the ratio of EDC/NHS to the this compound.
Aggregation of Conjugates

Protein aggregation can occur during the conjugation process. Here are some troubleshooting tips.

Potential Cause Recommended Solution
High Degree of Labeling Excessive modification of the protein surface can lead to changes in its properties and cause aggregation. Reduce the molar excess of the this compound in the reaction.
Hydrophobic Interactions The payload attached to the PEG linker might be hydrophobic, leading to aggregation. Longer PEG chains can help to shield the hydrophobic payload and improve solubility.
Reaction Conditions High temperature and prolonged reaction times can sometimes promote aggregation. Optimize these parameters by testing a range of temperatures (e.g., 4°C vs. room temperature) and reaction times.
Purification Issues Aggregates can form during purification steps. Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate.

Experimental Protocols

Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound followed by conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 100 mg/mL).

  • Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC/NHS over the PEG linker.

  • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

Step 2: Conjugation to the Protein

  • Immediately add the activated Azido-PEG5-NHS ester solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein should be optimized for the specific application, typically ranging from 10 to 20-fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Quantitative Parameters for Optimization:

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for carbodiimide chemistry.
Conjugation pH 7.2 - 8.5Optimal for reaction of NHS-ester with primary amines.
EDC:NHS:PEG-acid Molar Ratio 2:1:1 to 5:2:1Can be optimized to improve activation efficiency.
PEG-linker:Protein Molar Ratio 5:1 to 20:1Higher ratios increase labeling but also risk of aggregation.
Reaction Temperature 4°C to 25°CLower temperatures can reduce hydrolysis and aggregation.
Reaction Time 1 hour to overnightLonger times may increase conjugation but also hydrolysis.

Visualizations

Experimental Workflow for this compound Bioconjugation

experimental_workflow start Start dissolve_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) start->dissolve_peg add_edc_nhs Add EDC and NHS (freshly prepared) dissolve_peg->add_edc_nhs activation Activation (15-30 min at RT) add_edc_nhs->activation conjugation Conjugation (2h at RT or overnight at 4°C) activation->conjugation Add activated PEG to protein solution prepare_protein Prepare Protein in Coupling Buffer (pH 7.2-8.0) prepare_protein->conjugation quench Quench Reaction (e.g., Tris or Hydroxylamine) conjugation->quench purification Purification (Desalting, SEC, or Dialysis) quench->purification analysis Analysis (e.g., SDS-PAGE, Mass Spec) purification->analysis end End analysis->end

Caption: Workflow for the two-step bioconjugation of this compound to a protein.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_low_yield start Low Conjugation Yield check_ph Check pH of Buffers start->check_ph check_buffers Check Buffer Composition check_ph->check_buffers Correct solution_ph Adjust Activation pH to 4.5-6.0 and Conjugation pH to 7.2-8.5 check_ph->solution_ph Incorrect check_reagents Check Reagent Quality check_buffers->check_reagents Correct solution_buffers Use Non-Amine, Non-Carboxylate Buffers (e.g., MES, PBS) check_buffers->solution_buffers Incorrect optimize_ratios Optimize Molar Ratios check_reagents->optimize_ratios Fresh solution_reagents Use Freshly Prepared EDC/NHS Solutions check_reagents->solution_reagents Hydrolyzed solution_ratios Increase Molar Excess of PEG-linker and/or EDC/NHS optimize_ratios->solution_ratios

Caption: Decision tree for troubleshooting low yield in this compound conjugation.

References

Technical Support Center: Purification of Azido-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for Azido-PEG5-acid conjugates. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for purifying this compound conjugates?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying this compound conjugates and other PEGylated molecules. The separation is based on the hydrophobicity of the molecules. For many conjugates, the molecule attached to the PEG linker provides sufficient hydrophobicity for good retention and separation on a non-polar stationary phase like C18 or C8.

Q2: What are the common impurities I might encounter after a conjugation reaction with this compound?

A2: Common impurities in a conjugation reaction mixture include unreacted this compound, unreacted substrate (the molecule you are conjugating), and byproducts from the conjugation chemistry. If the this compound itself is not of high purity, you might also have PEG species with different chain lengths.

Q3: My this compound conjugate has poor UV absorbance. What detection method should I use for HPLC?

A3: Since the polyethylene glycol (PEG) backbone does not have a strong UV chromophore, detection can be challenging if the conjugated molecule is also not UV-active. In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are recommended. Mass Spectrometry (MS) can also be used for both detection and confirmation of the conjugate's identity.

Q4: Why do I see a broad peak for my conjugate in the HPLC chromatogram?

A4: Peak broadening with PEGylated molecules can occur due to several factors. While this compound is a discrete PEG linker and should be monodisperse, any heterogeneity in the starting material can contribute to broadening. More commonly, suboptimal chromatographic conditions, such as slow kinetics on the stationary phase, can be the cause. Increasing the column temperature (e.g., to 40-60°C) can often improve peak shape.

Q5: How can I remove unreacted this compound from my conjugate?

A5: Besides RP-HPLC, size exclusion chromatography (SEC) can be effective for removing the much smaller, unreacted this compound from a larger conjugate (e.g., a protein or a large peptide). Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used for this purpose, particularly for macromolecular conjugates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound conjugates.

Symptom Possible Cause(s) Suggested Solution(s)
Peak Splitting in HPLC 1. Sample solvent is stronger than the mobile phase. 2. Column void or contamination at the column inlet. 3. Co-elution of closely related species (e.g., isomers). 4. Temperature mismatch between the mobile phase and the column.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Flush the column in the reverse direction (if permissible by the manufacturer). If the problem persists, replace the column frit or the column itself. 3. Optimize the gradient to improve resolution. Try a different column chemistry (e.g., C8 instead of C18). 4. Use a column oven to maintain a constant temperature.
Low Recovery of Purified Conjugate 1. Irreversible adsorption of the conjugate to the column. 2. Precipitation of the conjugate on the column. 3. Degradation of the conjugate during purification.1. Try a different column stationary phase (e.g., a less hydrophobic one). Modify the mobile phase with a different ion-pairing agent or adjust the pH. 2. Ensure the conjugate is soluble in the mobile phase throughout the gradient. Reduce the sample concentration. 3. Check the stability of your conjugate at the pH of the mobile phase. Use a faster purification method if possible.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in flow rate. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure accurate mixing. Use buffered mobile phases for ionizable analytes. 2. Check the HPLC pump for leaks and ensure proper priming. 3. Use a guard column to protect the analytical column. Dedicate a column for a specific application if possible.

Data Presentation

Table 1: Comparison of Purification Strategies for a Model this compound Conjugate

Purification Method Typical Purity (%) Typical Yield (%) Key Advantages Key Disadvantages
Reversed-Phase HPLC (RP-HPLC) >9870-90High resolution, applicable to a wide range of conjugates.Can be time-consuming, potential for sample adsorption.
Size Exclusion Chromatography (SEC) 90-9585-95Good for removing small molecule impurities, mild conditions.Lower resolution for species of similar size.
Ion-Exchange Chromatography (IEX) 90-9875-90Effective for charged conjugates, high capacity.Not suitable for neutral conjugates, requires salt gradients.

Note: The values presented are typical and may vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization will likely be required.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, UV or ELSD/CAD/MS detector.

  • Preparative C18 column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

2. Sample Preparation:

  • Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A or a solvent compatible with the initial mobile phase conditions.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 10-20 mL/min (for a preparative column).

  • Column Temperature: 40°C.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 5% B

    • 50-60 min: 5% B (re-equilibration)

  • Detection:

    • UV: Monitor at a wavelength appropriate for the conjugated molecule (e.g., 220 nm for peptides, 280 nm for aromatic compounds).

    • ELSD/CAD: Follow manufacturer's recommendations for gas pressure and temperature settings.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of the desired conjugate.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Analytical Characterization

To confirm the purity and identity of the final product, the following analytical techniques are recommended:

  • Analytical RP-HPLC: Use an analytical C18 or C8 column (e.g., 3.5 µm particle size, 4.6 x 150 mm) with a faster gradient to assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate. The eluent from the analytical HPLC can be directly introduced into an electrospray ionization (ESI) mass spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, especially for small molecule conjugates.

Visualizations

experimental_workflow start Crude Conjugate Mixture prep_hplc Preparative RP-HPLC start->prep_hplc Dissolve and Inject fraction_collection Fraction Collection prep_hplc->fraction_collection Elution purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis Analyze individual fractions pooling Pooling of Pure Fractions purity_analysis->pooling Identify pure fractions solvent_removal Solvent Removal (Lyophilization) pooling->solvent_removal final_product Purified this compound Conjugate solvent_removal->final_product characterization Characterization (LC-MS, NMR) final_product->characterization Confirm Identity and Purity troubleshooting_logic start Poor Chromatographic Result (e.g., Peak Splitting, Broadening) check_sample Is the sample dissolved in a weaker solvent than the mobile phase? start->check_sample change_solvent Re-dissolve sample in initial mobile phase check_sample->change_solvent No check_column Is the column old or showing high backpressure? check_sample->check_column Yes change_solvent->start Re-inject replace_column Replace column or frit check_column->replace_column Yes optimize_method Optimize Method: - Adjust gradient - Increase temperature - Change column chemistry check_column->optimize_method No replace_column->start Re-inject end Improved Chromatography optimize_method->end

Technical Support Center: Purification Strategies for Reactions Involving Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Azido-PEG5-acid from a reaction mixture.

Troubleshooting Guide: Removing Unreacted this compound

This guide provides detailed protocols for common purification techniques to effectively remove excess this compound from your reaction mixture, ensuring the high purity of your final product.

Q1: How can I remove unreacted this compound from my reaction mixture after conjugation to a much larger molecule (e.g., a protein, antibody, or nanoparticle)?

The choice of purification method largely depends on the properties of your target molecule, primarily its size and stability. Given that this compound is a small molecule (Molecular Weight: 335.35 g/mol ) and is soluble in water, several size-based purification techniques are highly effective.[1][2]

Here are the recommended methods:

  • Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and highly effective method for separating molecules based on their size. It is particularly well-suited for removing small molecules like this compound from much larger biomolecules.[3][4][5]

  • Dialysis / Ultrafiltration: These techniques utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. They are effective for removing small molecules from larger ones, especially for larger sample volumes where some dilution is acceptable.

  • Liquid-Liquid Extraction: This method can be employed if your product has significantly different solubility characteristics compared to the water-soluble this compound.

Experimental Protocols

Method 1: Size Exclusion Chromatography (SEC) / Desalting

This protocol is ideal for the rapid removal of this compound and for buffer exchange of your purified product.

Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like this compound, enter the pores and have a longer path, thus eluting later.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25) or SEC column appropriate for the size of your target molecule.

  • Equilibration/elution buffer (e.g., PBS, or a buffer suitable for your downstream application).

  • Chromatography system (e.g., FPLC, HPLC) or manual setup with a fraction collector.

Procedure:

  • Column Selection: Choose a desalting column with an exclusion limit appropriate for your target molecule. For most proteins and large biomolecules, a resin like Sephadex G-25 is suitable, as it is designed to separate molecules larger than 5,000 Da from smaller molecules.

  • Equilibration: Equilibrate the column with at least 5 column volumes of your desired elution buffer at a flow rate recommended by the manufacturer.

  • Sample Loading: Apply your reaction mixture to the column. For optimal separation, the sample volume should not exceed 30% of the total column volume.

  • Elution: Begin elution with your equilibration buffer. Your conjugated product, being larger, will elute in the void volume, while the smaller, unreacted this compound will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength for your molecule.

  • Analysis: Pool the fractions containing your purified product. Confirm the removal of this compound using an appropriate analytical technique (e.g., HPLC, Mass Spectrometry).

Method 2: Dialysis

This protocol is suitable for removing this compound from larger volume samples.

Principle: Dialysis involves the diffusion of solutes across a semi-permeable membrane. Molecules smaller than the membrane's molecular weight cutoff (MWCO) will pass through, while larger molecules are retained.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).

  • Dialysis buffer (a large volume of a buffer in which your product is stable).

  • Stir plate and stir bar.

  • Large beaker or container.

Procedure:

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly larger than this compound (335.35 g/mol ) but substantially smaller than your target molecule. A 1 kDa or 2 kDa MWCO is generally a good choice. An empirical rule is to select a membrane with an MWCO that is 1/3 to 1/5 the molecular weight of your target protein.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.

  • Dialysis: Place the sealed dialysis unit in a large container with a significant volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate at a controlled temperature (often 4°C to maintain protein stability).

  • Buffer Changes: For efficient removal, change the dialysis buffer 2-3 times over a period of 12-24 hours.

  • Sample Recovery: Carefully remove the sample from the dialysis unit. The volume may have increased slightly due to osmosis.

Quantitative Data Summary

Purification MethodTypical Recovery of Target MoleculeExpected PurityKey Considerations
Size Exclusion Chromatography >95%HighRapid; also allows for buffer exchange. Sample volume is limited.
Dialysis >90%HighSuitable for larger volumes; slower process. Potential for sample dilution.
Liquid-Liquid Extraction VariableDependent on solubilityFast; requires the product and impurity to have distinct solubilities in immiscible solvents.

Decision-Making Workflow for Purification Method Selection

The following workflow can help you choose the most appropriate method for your experiment.

Purification_Workflow start Reaction Mixture (Product + Unreacted this compound) product_size Is the product significantly larger (>10x) than this compound? start->product_size solubility_diff Does the product have significantly different solubility than this compound? product_size->solubility_diff No sample_volume Is sample volume > 5 mL? product_size->sample_volume Yes extraction Liquid-Liquid Extraction solubility_diff->extraction Yes other_methods Consider other methods (e.g., RP-HPLC, IEX) solubility_diff->other_methods No sec Size Exclusion Chromatography (SEC) end Purified Product sec->end dialysis Dialysis / Ultrafiltration dialysis->end extraction->end other_methods->end sample_volume->sec No sample_volume->dialysis Yes

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q2: What is the molecular weight of this compound?

The molecular weight of this compound is approximately 335.35 g/mol .

Q3: What are the solubility properties of this compound?

This compound is a water-soluble PEG linker. It is also reported to be soluble in organic solvents such as DMSO, Dichloromethane (DCM), and DMF.

Q4: For dialysis, what Molecular Weight Cutoff (MWCO) should I use?

To effectively remove the small this compound (335.35 g/mol ) while retaining a much larger biomolecule, a low MWCO membrane is recommended. A membrane with a 1 kDa to 3 kDa MWCO is a suitable choice. This ensures that the small PEG linker can easily pass through the pores while your larger product is retained.

Q5: In size exclusion chromatography, what type of column should I use?

For the removal of small molecules like this compound from proteins or other large molecules, a desalting column is ideal. Resins like Sephadex G-25 are specifically designed for group separations, where the goal is to separate large molecules from small ones like salts and, in this case, unreacted PEG linkers.

Q6: My product is also a small molecule. How can I purify it?

If your product is close in size to this compound, size-based separation methods like SEC and dialysis will not be effective. In this case, you should consider purification techniques that separate based on other physicochemical properties, such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their charge.

  • Liquid-Liquid Extraction: Can be used if your product and the this compound have different solubilities in a biphasic solvent system.

Q7: How can I confirm that all the unreacted this compound has been removed?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are excellent methods to confirm the purity of your final product and ensure the complete removal of the unreacted PEG linker.

References

Impact of pH and temperature on Azido-PEG5-acid reaction kinetics.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Azido-PEG5-acid. This guide addresses common issues encountered during storage, handling, and conjugation reactions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains an azide group (-N₃) and a carboxylic acid (-COOH) separated by a 5-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The azide group is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient conjugation to molecules containing an alkyne group. The carboxylic acid can be activated to form a reactive ester (e.g., an NHS ester) to conjugate with primary amines on proteins, peptides, or other molecules. The PEG spacer enhances water solubility and can improve the pharmacokinetic properties of the final conjugate.

2. How should I store and handle this compound?

Solid this compound should be stored at -20°C in a desiccated environment. Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the carboxylic acid and potentially affect the stability of the azide group. For preparing stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to prepare solutions fresh for each use and not to store them for extended periods.

3. What is the stability of the azide group in this compound?

Organic azides are generally stable under a wide range of reaction conditions. However, they can be sensitive to heat, light, and pressure. The stability of an organic azide is also dependent on its chemical structure, specifically the ratio of carbon to nitrogen atoms. For this compound, the PEG chain provides a good carbon-to-nitrogen ratio, rendering it relatively stable for typical bioconjugation reactions. It is important to avoid strongly acidic conditions, as this can lead to the formation of hydrazoic acid, which is highly toxic and explosive.

4. How does pH affect the stability and reactivity of the carboxylic acid group?

The carboxylic acid group itself is stable across a wide pH range. However, for conjugation to primary amines, the carboxylic acid must first be activated, typically to an N-hydroxysuccinimide (NHS) ester. The stability of this activated NHS ester is highly pH-dependent. Hydrolysis of the NHS ester is a competing reaction to the desired amidation. The rate of hydrolysis increases significantly with increasing pH.

5. At what pH should I perform my conjugation reactions?

  • NHS ester activation of the carboxylic acid: This reaction is most efficient at a slightly acidic pH of 4.5-7.2.

  • Amine conjugation (after NHS activation): The reaction with primary amines is most efficient at a slightly basic pH of 7.2-8.5. At this pH, the primary amines are deprotonated and more nucleophilic. However, a higher pH also accelerates the hydrolysis of the NHS ester, so a balance must be struck.

  • CuAAC Reactions: These reactions can be performed over a wide pH range (4-12), but optimal conditions are often near neutral pH.

  • SPAAC Reactions: Higher pH values generally increase the reaction rates for SPAAC, with the exception of reactions in HEPES buffer.

6. How does temperature affect my reactions?

  • NHS ester stability: The hydrolysis of NHS esters is also temperature-dependent. Lower temperatures (e.g., 4°C) will slow down the rate of hydrolysis and can be beneficial for reactions with sensitive biomolecules or when longer reaction times are needed.

  • CuAAC and SPAAC reactions: Gentle heating can sometimes increase the rate of these reactions. However, for many bioconjugation applications, these reactions proceed efficiently at room temperature. For SPAAC, reactions are often carried out at temperatures ranging from 4°C to 37°C.

Troubleshooting Guides

Issue 1: Low Yield in Amine Conjugation (via NHS ester)
Potential Cause Troubleshooting Steps
Hydrolysis of NHS ester - Prepare the NHS-activated this compound immediately before use. Do not store it in solution. - Perform the conjugation reaction promptly after activation. - Control the pH of the reaction; avoid pH values above 8.5. - Consider performing the reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.
Inactive this compound or coupling reagents (EDC/NHS) - Ensure proper storage of this compound and coupling reagents (desiccated at -20°C). - Use fresh, high-quality EDC and NHS, as they are moisture-sensitive.
Presence of primary amine-containing buffers - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. - Use non-amine-containing buffers like phosphate, borate, or HEPES.
Suboptimal pH - For the activation step with EDC/NHS, use a buffer with a pH of 4.5-7.2. - For the conjugation to the amine, adjust the pH to 7.2-8.5.
Low concentration of reactants - Increase the concentration of the reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.
Issue 2: Low Yield in CuAAC or SPAAC Reaction
Potential Cause Troubleshooting Steps
(CuAAC) Inactive Copper Catalyst - Use a freshly prepared solution of the copper(I) source or generate Cu(I) in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. - Ensure the reducing agent is fresh and active. - Use a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and increase reaction efficiency.
(CuAAC) Oxygen Inhibition - Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Oxygen can oxidize the active Cu(I) to the inactive Cu(II).
Poor Solubility of Reactants - The PEG5 spacer in this compound enhances water solubility. However, if your alkyne-containing molecule is hydrophobic, consider using a co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent is compatible with your biomolecule.
(SPAAC) Steric Hindrance - If the azide or alkyne is in a sterically hindered environment, the reaction rate may be slow. Consider increasing the reaction time or temperature (if compatible with your molecules).
Incorrect Stoichiometry - Optimize the molar ratio of the azide and alkyne components. A slight excess of one reagent (e.g., 1.5 to 2-fold) can sometimes drive the reaction to completion.

Data Presentation

Table 1: Stability of NHS Esters (Hydrolysis Half-life)

pHTemperatureHalf-lifeReference(s)
7.00°C4 - 5 hours
8.0Room Temp~3.5 hours
8.5Room Temp~3 hours
8.64°C10 minutes
9.0Room Temp~2 hours

Table 2: Typical Reaction Conditions for this compound Conjugations

Reaction TypeKey ParametersTypical Values
NHS Ester Activation pH4.5 - 7.2
TemperatureRoom Temperature
Reaction Time15 - 60 minutes
Amine Conjugation pH7.2 - 8.5
Temperature4°C to Room Temperature
Reaction Time30 minutes to 4 hours
CuAAC pH4 - 12 (typically neutral)
TemperatureRoom Temperature
Reaction Time1 to 4 hours
SPAAC pH7 - 9 (generally higher is faster)
Temperature4°C to 37°C
Reaction Time2 to 24 hours

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mg/mL solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, add your desired amount of this compound solution.

    • Add 1.5 molar equivalents of the NHS solution.

    • Add 1.5 molar equivalents of the EDC solution.

    • Vortex the mixture gently and let it react for 15-60 minutes at room temperature.

    • The activated Azido-PEG5-NHS ester is now ready for conjugation to a primary amine. It is recommended to use it immediately.

Protocol 2: Conjugation of Activated Azido-PEG5-NHS Ester to a Protein

This protocol provides a general procedure for labeling a protein with this compound.

  • Protein Preparation:

    • Dissolve the protein in a non-amine-containing buffer at pH 7.2-8.5 (e.g., 0.1 M phosphate buffer with 150 mM NaCl).

    • The protein concentration should ideally be 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the freshly prepared Azido-PEG5-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS ester.

    • Remove excess, unreacted Azido-PEG5-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a CuAAC reaction.

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule (from Protocol 2) and the alkyne-containing molecule in an appropriate buffer (e.g., PBS).

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a copper-chelating ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the azide- and alkyne-containing molecules.

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.

    • Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times the copper concentration.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and other small molecules.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for a SPAAC reaction with a DBCO-containing molecule.

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule (from Protocol 2) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-alkyne containing molecule in a compatible solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Combine the azide- and DBCO-alkyne-containing molecules in a microcentrifuge tube. A slight molar excess (e.g., 1.5-fold) of one of the components can be used.

    • Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or 37°C for faster kinetics, or at 4°C for longer incubations with sensitive molecules.

  • Purification:

    • Purify the conjugate using an appropriate method to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_click Step 3: Click Chemistry This compound This compound Activated Azido-PEG5-NHS_ester Activated Azido-PEG5-NHS_ester This compound->Activated Azido-PEG5-NHS_ester pH 4.5-7.2 EDC/NHS EDC/NHS EDC/NHS->Activated Azido-PEG5-NHS_ester Primary Amine\n(e.g., Protein) Primary Amine (e.g., Protein) Azide-labeled\nBiomolecule Azide-labeled Biomolecule Activated Azido-PEG5-NHS_ester->Azide-labeled\nBiomolecule pH 7.2-8.5 Primary Amine\n(e.g., Protein)->Azide-labeled\nBiomolecule Final Conjugate Final Conjugate Azide-labeled\nBiomolecule->Final Conjugate CuAAC or SPAAC Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Final Conjugate

Caption: Experimental workflow for a two-step conjugation using this compound.

troubleshooting_low_yield_amine_conjugation start Low Yield in Amine Conjugation? check_reagents Are reagents (EDC/NHS) and this compound fresh and stored correctly? start->check_reagents Yes check_buffer Is the reaction buffer free of primary amines? check_reagents->check_buffer Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_ph Is the pH optimal for activation and conjugation? check_buffer->check_ph Yes solution_buffer Use a non-amine buffer (e.g., Phosphate, Borate). check_buffer->solution_buffer No check_hydrolysis Was the activated ester used immediately? check_ph->check_hydrolysis Yes solution_ph Adjust pH: Activation: 4.5-7.2 Conjugation: 7.2-8.5 check_ph->solution_ph No solution_hydrolysis Prepare activated ester fresh and use immediately. check_hydrolysis->solution_hydrolysis No

Caption: Troubleshooting decision tree for low yield in amine conjugation.

References

Technical Support Center: Preventing Bioconjugate Aggregation with Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of bioconjugate aggregation when using Azido-PEG5-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, heterobifunctional linker containing a five-unit polyethylene glycol (PEG) chain. It possesses a terminal azide group and a carboxylic acid group. The azide group is used in "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific conjugation to molecules containing an alkyne group. The carboxylic acid can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines, such as those on the side chains of lysine residues in proteins.[1][2][3][4][5] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROTACs, where the PEG spacer enhances solubility and reduces aggregation of the final conjugate.

Q2: What are the main causes of bioconjugate aggregation when using this compound?

Aggregation during bioconjugation with this compound can be attributed to several factors:

  • Over-labeling: Attaching too many linker molecules to the protein can alter its surface charge and hydrophobicity, leading to reduced solubility and aggregation.

  • Hydrophobicity of the Conjugated Moiety: If the molecule being conjugated to the protein via the this compound linker is hydrophobic, it can increase the overall hydrophobicity of the bioconjugate, promoting self-association and aggregation.

  • Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, elevated temperature, or inappropriate buffer composition can destabilize the protein and promote aggregation.

  • Intermolecular Cross-linking: If the protein has accessible amines and the molecule being conjugated has a reactive group that can inadvertently react with another protein molecule, this can lead to the formation of large aggregates.

  • Instability of the Protein: Some proteins are inherently prone to aggregation, and the stress of the conjugation process can exacerbate this.

Q3: How does the PEG component of this compound help in preventing aggregation?

The polyethylene glycol (PEG) chain in this compound plays a crucial role in preventing aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is highly hydrophilic and, when conjugated to a protein, it can help to solubilize the bioconjugate, especially if the attached molecule is hydrophobic.

  • Steric Hindrance: The flexible PEG chain creates a "molecular shield" around the protein, which provides steric hindrance that can prevent the close approach and interaction of protein molecules, thereby reducing the likelihood of aggregation.

  • Solubilizing Aggregates: In some cases, PEG conjugation can even render small, soluble aggregates from forming larger, insoluble precipitates.

Troubleshooting Guides

Problem 1: Aggregation Observed During the Conjugation Reaction

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Increase in turbidity as measured by UV-Vis spectroscopy.

  • Formation of high molecular weight species observed by size-exclusion chromatography (SEC).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
High Protein Concentration Decrease the protein concentration to 1-5 mg/mL.Lower concentrations reduce the frequency of intermolecular collisions, thereby minimizing the chance of aggregation.
Suboptimal Buffer pH Ensure the buffer pH is optimal for both the reaction and protein stability. For EDC/NHS chemistry, a two-step reaction starting at pH 5.0-6.0 for carboxyl activation, followed by an increase to pH 7.2-7.5 for amine coupling is recommended.The initial lower pH is optimal for EDC/NHS activation of the carboxylic acid, while the higher pH is more efficient for the reaction with primary amines. Maintaining the protein in a buffer that ensures its stability is critical throughout the process.
Inappropriate Buffer Composition Use buffers that do not contain primary amines (e.g., Tris, glycine). Suitable buffers include MES for the activation step and PBS for the conjugation step.Buffers with primary amines will compete with the protein for reaction with the activated this compound.
High Reaction Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down the process of protein unfolding and aggregation, which can be accelerated at room temperature or higher.
Excessive Molar Ratio of this compound Reduce the molar excess of the this compound linker. Perform a titration to determine the optimal linker-to-protein ratio.Over-labeling can significantly alter the physicochemical properties of the protein, leading to aggregation. A lower degree of labeling is often sufficient and less disruptive.
Problem 2: Aggregation Observed After Purification and During Storage

Symptoms:

  • Gradual formation of precipitates or cloudiness upon storage.

  • Increase in high molecular weight species over time as monitored by SEC.

  • Loss of biological activity of the bioconjugate.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inappropriate Storage Buffer Add stabilizing excipients to the storage buffer, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% Tween-20.These additives can help to maintain protein solubility and prevent aggregation by favoring the native protein conformation.
Suboptimal Storage Temperature Store the purified bioconjugate at the recommended temperature, typically 4°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.Temperature fluctuations can induce protein unfolding and aggregation.
Residual Unreacted Reagents Ensure complete removal of unreacted linker and coupling reagents (EDC/NHS) after the conjugation reaction using size-exclusion chromatography or dialysis.Residual reagents can continue to react or cause instability during storage.
High Final Bioconjugate Concentration Store the bioconjugate at a lower concentration if aggregation persists.Even after successful conjugation, high concentrations can promote aggregation over time.

Experimental Protocols

Key Experiment: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to primary amines on a protein.

Materials:

  • Protein of interest (in a suitable buffer, e.g., 0.1 M MES, pH 5.0-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25 desalting column)

Methodology:

Step 1: Activation of this compound

  • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

  • Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

  • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.

Step 2: Conjugation to the Protein

  • Immediately after activation, add the activated this compound solution to the protein solution. The protein should be in the Conjugation Buffer. The molar ratio of activated linker to protein should be optimized, but a starting point of 10-20 fold molar excess of the linker is common.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.

Step 4: Purification of the Bioconjugate

  • Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Collect the protein-containing fractions.

Step 5: Characterization

  • Determine the concentration of the purified bioconjugate using a protein assay (e.g., BCA).

  • Assess the degree of labeling using an appropriate method (e.g., MALDI-TOF mass spectrometry).

  • Analyze the extent of aggregation using size-exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3 & 4: Quenching & Purification A This compound C Activated Azido-PEG5-NHS Ester A->C MES Buffer pH 5.0-6.0 15-30 min, RT B EDC + NHS B->C E Bioconjugate C->E Phosphate Buffer pH 7.2-7.5 1-2h RT or O/N 4°C D Protein-NH2 D->E F Quenching (Tris or Hydroxylamine) E->F G Purification (SEC / Dialysis) F->G H Purified Bioconjugate G->H

Caption: Workflow for the bioconjugation of this compound to a protein.

aggregation_mechanism cluster_native Native State cluster_unfolded Unfolding cluster_aggregation Aggregation N Native Protein U Unfolded Protein N->U Stress (pH, Temp, Conc.) U->N Refolding A1 Dimer U->A1 Self-Association A2 Oligomer A1->A2 Growth A3 Aggregate A2->A3 Precipitation

Caption: Simplified mechanism of protein aggregation.

References

Challenges in the characterization of Azido-PEG5-acid products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Azido-PEG5-acid products.

Troubleshooting Guide

The characterization of this compound, a heterobifunctional linker, can present unique challenges due to its dual functionality and potential for impurities. This guide provides solutions to common problems encountered during analysis.

Problem Potential Cause(s) Recommended Solution(s) Analytical Technique(s)
Broad or Tailing Peaks in HPLC - Inappropriate mobile phase pH affecting the carboxylic acid group. - Secondary interactions with the column stationary phase. - Poor sample solubility.- Adjust mobile phase pH to be ~2 units away from the pKa of the carboxylic acid (typically around 4.5-5.0). - Use a mobile phase with a sufficient ionic strength (e.g., add 20-50 mM salt). - Ensure complete dissolution of the sample in the mobile phase before injection.[1]HPLC
Inaccurate Molecular Weight by Mass Spectrometry - Formation of multiple adducts (e.g., Na+, K+). - In-source fragmentation of the azide group. - Polydispersity of the PEG chain.- Use high-purity solvents and additives to minimize salt adducts. - Optimize ionization source conditions (e.g., cone voltage) to minimize fragmentation. - For polydisperse samples, report the average molecular weight.[2]Mass Spectrometry (MS)
Complex or Uninterpretable NMR Spectrum - Overlapping signals from the PEG backbone and terminal methylene groups.[3][4] - Presence of impurities or residual solvents. - 13C satellite peaks from the PEG backbone interfering with end-group analysis.[3]- Use a high-field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. - Carefully purify the sample to remove impurities and residual solvents. - Be aware of and correctly assign 13C satellite peaks.Nuclear Magnetic Resonance (NMR)
Variable Retention Times in GPC/SEC - Ionic interactions between the carboxylic acid group and the column material. - Changes in the hydrodynamic volume due to solvent effects.- Use an aqueous mobile phase with sufficient salt concentration (e.g., 0.1 M NaNO3) to suppress ionic interactions. - Ensure consistent mobile phase composition and temperature.Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Presence of Unexpected Impurities - Incomplete reaction during synthesis. - Side reactions involving the azide or carboxylic acid group. - Degradation of the product during storage.- Use orthogonal analytical techniques (e.g., HPLC and MS) to identify and quantify impurities. - Review the synthetic route for potential side products. - Store the product at the recommended temperature (-20°C) and protect from light and moisture.HPLC, MS, NMR

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). Using DMSO-d6 can be advantageous as it often provides a distinct, non-exchangeable hydroxyl proton signal, which can be useful for end-group analysis.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Experiments: 1H NMR, 13C NMR, and optionally 2D experiments like COSY and HSQC for detailed structural elucidation.

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum. Key signals to observe include:

      • A triplet around 3.4 ppm corresponding to the methylene protons adjacent to the azide group (-CH2-N3).

      • A complex multiplet in the range of 3.5-3.8 ppm for the ethylene glycol backbone protons (-O-CH2-CH2-O-).

      • A triplet around 2.5-2.7 ppm for the methylene protons adjacent to the carboxylic acid group (-CH2-COOH).

    • Acquire a 13C NMR spectrum to confirm the presence of all expected carbon signals.

  • Data Analysis:

    • Integrate the proton signals to confirm the ratio of the terminal groups to the PEG backbone.

    • Be aware of 13C satellite peaks of the main PEG backbone signal, which can sometimes be mistaken for impurity peaks or end-group signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and assess the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 10 µM using the mobile phase.

  • Instrumentation (LC-ESI-MS):

    • Liquid Chromatograph: Coupled to an electrospray ionization mass spectrometer (ESI-MS).

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings (ESI-Q-TOF):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • The expected monoisotopic mass for C13H25N3O7 is approximately 335.17 g/mol .

    • Look for the protonated molecule [M+H]+ at m/z 336.18 and common adducts such as [M+Na]+ at m/z 358.16 and [M+K]+ at m/z 374.13.

    • The fragmentation pattern in MS/MS can be complex. The azide group may undergo neutral loss of N2.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the azide and carboxyl groups) or ELSD.

  • Data Analysis:

    • Integrate the peak areas to calculate the purity of the main product.

    • Investigate any significant impurity peaks by collecting fractions and analyzing by MS.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light to maintain its stability. Repeated freeze-thaw cycles should be avoided.

Q2: What are the common impurities I might find in my this compound product?

A2: Common impurities can include starting materials from the synthesis, such as PEG-diol or a tosylated-PEG intermediate. You might also find PEG species with two azide groups or two carboxylic acid groups (homobifunctional impurities). Incomplete reactions can lead to the presence of residual reagents.

Q3: My mass spectrum shows multiple peaks with a regular mass difference. What are these?

A3: This is likely due to the polydispersity of the PEG chain, meaning your sample contains a mixture of molecules with slightly different numbers of ethylene glycol units. The regular mass difference corresponds to the mass of one ethylene glycol unit (44 Da). It is also possible to see multiple salt adducts (e.g., Na+, K+) for each PEG oligomer.

Q4: The integration of the end groups in my 1H NMR spectrum does not match the integration of the PEG backbone. What could be the reason?

A4: This could be due to several factors:

  • Impurities: The presence of PEG-diol or other non-functionalized PEG species will affect the integration ratios.

  • 13C Satellites: The 13C satellite peaks of the main PEG backbone signal can overlap with and artificially inflate the integration of the end-group signals. It is crucial to correctly identify and exclude these satellite peaks from the integration of the terminal groups.

  • Water Content: The presence of water in the sample or solvent can interfere with the integration, especially if it overlaps with signals of interest.

Q5: Can the azide group be sensitive to certain reaction conditions?

A5: The azide group is generally stable under a wide range of conditions. However, it can be reduced to an amine in the presence of reducing agents like dithiothreitol (DTT) or phosphines. It is also sensitive to strong acids, which can lead to the formation of the corresponding amine via the Schmidt reaction.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_analysis Data Interpretation dissolve Dissolve this compound dilute Dilute to working concentration dissolve->dilute nmr NMR Spectroscopy (Structure, Purity) dilute->nmr Structural Info ms Mass Spectrometry (Molecular Weight, Purity) dilute->ms MW Info hplc HPLC (Purity, Impurities) dilute->hplc Purity Info gpc GPC/SEC (Polydispersity) dilute->gpc Size Info structure_confirm Confirm Structure nmr->structure_confirm mw_verify Verify Molecular Weight ms->mw_verify purity_assess Assess Purity hplc->purity_assess gpc->purity_assess

Caption: Experimental workflow for this compound characterization.

troubleshooting_logic cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem with Characterization broad_peak Broad/Tailing Peak (HPLC/GPC) start->broad_peak wrong_mw Incorrect MW (MS) start->wrong_mw complex_nmr Complex Spectrum (NMR) start->complex_nmr ionic_interaction Ionic Interactions broad_peak->ionic_interaction sample_prep Poor Sample Prep broad_peak->sample_prep impurities Impurities / Side Products wrong_mw->impurities instrument_params Incorrect Instrument Parameters wrong_mw->instrument_params complex_nmr->impurities complex_nmr->sample_prep optimize_mobile_phase Optimize Mobile Phase (pH, Salt) ionic_interaction->optimize_mobile_phase purify_sample Purify Sample impurities->purify_sample optimize_instrument Optimize Instrument Settings instrument_params->optimize_instrument improve_sample_prep Improve Sample Preparation sample_prep->improve_sample_prep

Caption: Troubleshooting logic for this compound characterization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Azido-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of Azido-PEG5-acid and its conjugates. Understanding the structural integrity, purity, and physicochemical properties of these heterobifunctional linkers is critical for their successful application in bioconjugation, drug delivery, and materials science. This document outlines the principles, experimental protocols, and comparative performance of essential analytical techniques, supported by representative data and visualizations to aid in method selection and implementation.

Introduction to this compound

This compound is a hydrophilic, heterobifunctional linker containing an azide group and a terminal carboxylic acid. The azide moiety allows for covalent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), while the carboxylic acid can be activated to react with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. Accurate characterization is paramount to ensure the quality and performance of this compound conjugates.

Core Analytical Techniques

The primary analytical methods for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data and performance parameters for each analytical method in the context of characterizing this compound.

Analytical MethodInformation ProvidedKey Performance ParametersTypical Quantitative Data
¹H and ¹³C NMR - Structural confirmation- Purity assessment- Identification of functional groups- High resolution- Non-destructive- Quantitative- Chemical shifts (ppm)- Coupling constants (Hz)- Integration values
Mass Spectrometry (ESI-MS) - Molecular weight confirmation- Purity assessment- Fragmentation analysis- High sensitivity- High mass accuracy- Provides molecular formula- m/z of molecular ions- m/z of fragment ions
HPLC (RP-HPLC) - Purity assessment- Quantification- Separation of impurities- High resolution- High sensitivity (with appropriate detector)- Reproducible- Retention time (min)- Peak area (%)
FTIR Spectroscopy - Identification of functional groups- Fast analysis- Non-destructive- Wavenumber (cm⁻¹) of characteristic absorptions

Experimental Protocols and Methodologies

Detailed experimental protocols for the key analytical techniques are provided below. These serve as a starting point and may require optimization based on the specific conjugate and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR confirms the presence of the PEG backbone and terminal functional groups, while ¹³C NMR provides information on the carbon framework.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-N₃~3.38Triplet2H
-O-CH₂-CH₂-O-~3.65Multiplet16H
-O-CH₂-COOH~4.15Singlet2H
-COOH~10-12Broad Singlet1H

Expected ¹³C NMR Data for this compound:

CarbonChemical Shift (δ, ppm)
-CH₂-N₃~50
-O-CH₂-CH₂-O-~70
-O-CH₂-COOH~68
-COOH~171
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of this compound and its conjugates. It provides high accuracy and can be coupled with liquid chromatography for purity analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µM in the mobile phase.[1]

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • LC-MS Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.[1]

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

Expected Mass Spectrometry Data for this compound (C₁₃H₂₅N₃O₇):

  • Molecular Weight: 335.36 g/mol

  • Observed Ions:

    • [M+H]⁺: m/z 336.17

    • [M+Na]⁺: m/z 358.15

    • [M+K]⁺: m/z 374.13

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of this compound conjugates. Due to the lack of a strong UV chromophore in the PEG linker itself, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are often preferred.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (ELSD, CAD, or MS).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

Expected HPLC Data:

  • A sharp, symmetrical main peak corresponding to the this compound conjugate.

  • The retention time will depend on the specific conjugate's hydrophobicity.

  • Purity is determined by the relative area of the main peak compared to any impurity peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups, namely the azide (-N₃) and the carboxylic acid (-COOH).

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected FTIR Data for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)
Azide (-N₃) stretch~2100 (strong, sharp)
Carboxylic Acid O-H stretch~3300-2500 (broad)
Carboxylic Acid C=O stretch~1710 (strong)
C-O-C (ether) stretch~1100 (strong)

Mandatory Visualization

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound conjugate.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting synthesis This compound Conjugate Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (LC-MS) purification->ms hplc HPLC (Purity Analysis) purification->hplc ftir FTIR Spectroscopy purification->ftir structure Structural Confirmation nmr->structure identity Identity Confirmation ms->identity purity Purity Assessment hplc->purity ftir->identity report Final Report structure->report purity->report identity->report

Caption: Workflow for the synthesis and characterization of this compound conjugates.

Logical Relationship of Analytical Methods

This diagram shows how the different analytical techniques provide complementary information to build a complete picture of the this compound conjugate.

G cluster_structure Structural Information cluster_identity_purity Identity & Purity center This compound Conjugate nmr NMR (Connectivity) center->nmr Provides ftir FTIR (Functional Groups) center->ftir Provides ms Mass Spec (Molecular Weight) center->ms Confirms hplc HPLC (Purity & Impurities) center->hplc Assesses

Caption: Interrelation of analytical techniques for characterizing this compound conjugates.

Conclusion

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. NMR spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight. HPLC is crucial for assessing purity, and FTIR offers a rapid confirmation of the key functional groups. By employing these techniques in a complementary fashion, researchers can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible results in their downstream applications.

References

A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEG5-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a critical step in the creation of advanced therapeutics and diagnostics. Azido-PEG5-acid is a popular heterobifunctional linker that facilitates the connection of a biomolecule to a payload via "click chemistry." This guide provides a comprehensive comparison of this compound with alternative bioconjugation strategies, supported by experimental data and detailed protocols for mass spectrometry analysis.

Performance Comparison of Bioconjugation Linkers

The choice of a linker is a crucial decision in the design of bioconjugates, impacting reaction efficiency, stability, and the overall performance of the final product. Below is a comparison of this compound with other common linker types.

FeatureThis compoundMaleimide-PEG LinkersNHS Ester-PEG Linkers
Target Functional Group Alkyne or Cyclooctyne (via azide) and Amines (via carboxylic acid)Thiols (e.g., cysteine)Primary Amines (e.g., lysine)
Reaction Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Amide Bond FormationMichael AdditionAcylation
Reaction pH Wide range, physiological pH compatible6.5 - 7.57.0 - 8.5
Reaction Speed CuAAC: Very fast, SPAAC: FastFastFast
Specificity High for azide-alkyne reactionHigh for thiolsCan react with multiple primary amines
Stability of Resulting Linkage Very high (Triazole ring) and high (Amide bond)Thioether bond can be susceptible to retro-Michael additionHigh (Amide bond)
Key Advantages Bioorthogonal reaction, high stability of the triazole linkage.Site-specific conjugation to engineered cysteines.Simple and widely used for protein labeling.
Key Disadvantages CuAAC requires a copper catalyst which can be cytotoxic. The carboxylic acid requires activation.Potential for off-target reactions with other nucleophiles at higher pH. Linkage stability can be a concern.Can lead to a heterogeneous mixture of products due to multiple lysine residues on a protein surface.

Quantitative Mass Spectrometry Data

Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing precise mass measurement to confirm conjugation and to determine the degree of labeling, such as the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

The table below presents expected mass shifts for a hypothetical 150 kDa monoclonal antibody (mAb) upon conjugation with different linkers.

LinkerMolecular Weight (Da)Expected Mass of Conjugate (1:1 Stoichiometry) (Da)
This compound (after activation and reaction)~317150,317
Maleimide-PEG4-acid (after reaction)~327150,327
NHS-PEG6-acid (after reaction)~401150,401

Note: The final mass of the conjugated linker can vary slightly depending on the activation chemistry and the nature of the bond formed.

Experimental Protocols

Protocol 1: Bioconjugation of a Monoclonal Antibody with this compound and a DBCO-Payload

This protocol describes the two-step conjugation of a payload containing a dibenzocyclooctyne (DBCO) group to a monoclonal antibody (mAb) using the this compound linker.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • DBCO-functionalized payload

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Reaction buffers: PBS (pH 7.4), 0.1 M MES buffer (pH 6.0)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in DMSO to prepare 10 mM stock solutions.

    • In a microcentrifuge tube, add the desired molar excess of this compound to the MES buffer.

    • Add a 1.5-fold molar excess of both NHS and EDC to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation of Activated Linker to mAb:

    • Add the activated Azido-PEG5-NHS ester solution to the mAb solution in PBS (pH 7.4) at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted linker using a size-exclusion chromatography column equilibrated with PBS.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • To the azido-modified mAb, add a 3- to 5-fold molar excess of the DBCO-functionalized payload (dissolved in DMSO).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of the Final Conjugate:

    • Purify the final mAb-PEG5-Payload conjugate using a size-exclusion chromatography column to remove unreacted payload.

Protocol 2: Mass Spectrometry Analysis of the Bioconjugate

MALDI-TOF Mass Spectrometry:

  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL in a suitable buffer) with 1 µL of a matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).[1]

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[1]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode.[1]

    • Acquire spectra over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated antibody.[1]

  • Data Analysis:

    • Compare the mass spectrum of the conjugated antibody with that of the unconjugated antibody.

    • A successful conjugation will result in a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z), corresponding to the mass of the antibody plus the mass of the linker and payload.

LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

  • Sample Preparation:

    • The purified conjugate can be directly analyzed or may require buffer exchange into a volatile buffer system (e.g., ammonium acetate).

    • For more detailed analysis, the conjugate can be digested with an enzyme like trypsin to perform peptide mapping.

  • LC Separation:

    • Inject the sample onto a reverse-phase or size-exclusion HPLC column coupled to the mass spectrometer.

    • Elute the sample using an appropriate gradient to separate the conjugated protein from any impurities.

  • MS Data Acquisition:

    • Acquire mass spectra in full scan mode to determine the molecular weight of the intact conjugate.

    • For peptide mapping, acquire data in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain fragmentation data for peptide identification.

  • Data Analysis:

    • Deconvolute the mass spectrum of the intact conjugate to determine the molecular weight and the distribution of different drug-to-antibody ratios.

    • For peptide mapping data, use appropriate software to identify the peptides and pinpoint the exact sites of conjugation.

Visualizing the Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows.

Bioconjugation_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation & Purification cluster_click Click Chemistry cluster_analysis MS Analysis This compound This compound Activated_Linker Azido-PEG5-NHS ester This compound->Activated_Linker DMSO EDC_NHS EDC / NHS EDC_NHS->Activated_Linker mAb Antibody (mAb) Activated_Linker->mAb PBS, pH 7.4 Azido_mAb Azido-modified mAb mAb->Azido_mAb SEC1 Size-Exclusion Chromatography Azido_mAb->SEC1 Final_Conjugate mAb-PEG5-Payload SEC1->Final_Conjugate DBCO_Payload DBCO-Payload DBCO_Payload->Final_Conjugate SEC2 Size-Exclusion Chromatography Final_Conjugate->SEC2 MS_Analysis MALDI-TOF or LC-MS SEC2->MS_Analysis Data Mass Spectrum (Confirmation & DAR) MS_Analysis->Data

Caption: Experimental workflow for this compound bioconjugation and MS analysis.

Logical_Relationship cluster_reagents Reactants cluster_reactions Reactions cluster_product Product cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody) Amidation Amide Bond Formation (Acid + Amine) Biomolecule->Amidation Linker This compound Linker->Amidation Payload Payload (e.g., Drug, Dye) Click Click Chemistry (Azide + Alkyne) Payload->Click Amidation->Click Bioconjugate Functional Bioconjugate Click->Bioconjugate MS Mass Spectrometry Bioconjugate->MS

Caption: Logical relationship of components in the bioconjugation process.

References

A Comparative Guide to Purity Assessment of Azido-PEG5-Acid: HPLC, NMR, and MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, ensuring the purity of reagents like Azido-PEG5-acid is paramount for reproducible results and the safety of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the purity assessment of this compound. We present supporting experimental data and detailed protocols to aid in selecting the most appropriate analytical technique for your needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and semi-volatile compounds.[1] Given that this compound lacks a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are the most suitable choices.[][3][4] Reversed-Phase HPLC (RP-HPLC) is a common separation mode for PEG compounds, where separation is based on hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD

This protocol outlines a general procedure for the purity assessment of this compound using RP-HPLC with ELSD or CAD detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 SLM
CAD Settings Nebulizer Gas (Nitrogen): 35 psi, Evaporation Temperature: 35°C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter Sample prep3->prep4 hplc Inject into HPLC-ELSD/CAD prep4->hplc sep Chromatographic Separation hplc->sep det Detection sep->det chrom Generate Chromatogram det->chrom integ Integrate Peaks chrom->integ calc Calculate Purity (%) integ->calc report Purity Report calc->report Final Result

Figure 1. HPLC Purity Assessment Workflow for this compound.

Alternative Purity Assessment Methods

While HPLC is a powerful tool, orthogonal techniques such as NMR and Mass Spectrometry provide complementary information and can be crucial for a comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Analysis: Integrate the characteristic signals of the this compound (e.g., the methylene protons adjacent to the azide and acid groups) and the internal standard. The purity is calculated by comparing the integral of the analyte to the integral of the known amount of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the main component and can be highly sensitive for detecting impurities with different mass-to-charge ratios. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEG compounds.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Chromatographic Conditions: Similar to the HPLC-ELSD/CAD method to separate components before MS analysis.

  • MS Detection: The mass spectrometer is set to scan a relevant mass range to detect the parent ion of this compound and any potential impurities (e.g., molecules with different numbers of PEG units).

  • Data Analysis: The purity is estimated by comparing the ion intensity of the main component to the total ion intensity. However, it's important to note that ionization efficiencies can vary between different components, which may affect the accuracy of quantitative purity assessment by MS alone.

Comparison of Purity Assessment Methods

The following table summarizes the key performance characteristics of HPLC with ELSD/CAD, qNMR, and MS for the purity assessment of this compound.

FeatureHPLC with ELSD/CADQuantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation by chromatography and detection of non-volatile analytes.Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei.Separation by mass-to-charge ratio.
Quantitative Accuracy Good, requires a reference standard for calibration.Excellent, a primary ratio method.Semi-quantitative, as ion response can vary.
Precision High (RSD < 2%).High (RSD < 1%).Moderate, can be affected by ion suppression.
Sensitivity (LOD) ng range (CAD is generally more sensitive than ELSD).µg range.pg to fg range.
Information Provided Purity based on chromatographic separation.Absolute purity, structural confirmation.Molecular weight, identification of impurities.
Strengths Robust, widely available, good for routine quality control.Highly accurate and precise, no specific analyte standard needed.High sensitivity, excellent for impurity identification.
Limitations Requires volatile mobile phases, detector response can be non-linear (especially ELSD).Lower sensitivity than MS, requires more expensive instrumentation.Ionization efficiency can vary, making accurate quantification challenging.

Logical Relationship of Analytical Techniques

For a comprehensive characterization of this compound, a multi-faceted approach is often the most effective.

Analytical_Techniques cluster_initial Initial Purity Screening cluster_confirmation Structural Confirmation & Absolute Purity cluster_impurity Impurity Identification HPLC HPLC-ELSD/CAD (Routine QC, % Purity) qNMR qNMR (Absolute Purity, Structure) HPLC->qNMR Confirm Purity & Structure MS LC-MS (Impurity Profile, MW) HPLC->MS Identify Impurities

Figure 2. Interrelation of Analytical Techniques for this compound Purity Assessment.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC with ELSD or CAD is a robust and reliable method for routine quality control, providing accurate and precise purity values. For absolute purity determination and structural confirmation, qNMR is the gold standard. Mass spectrometry, particularly when coupled with HPLC, offers unparalleled sensitivity for the identification of trace impurities. For a comprehensive understanding of product purity, a combination of these orthogonal techniques is highly recommended.

References

A Comparative Guide to Confirming Successful Conjugation with Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a foundational step in creating advanced therapeutics, diagnostics, and research tools. Azido-PEG5-acid is a bifunctional linker widely used for this purpose, featuring a terminal azide group for "click chemistry" and a carboxylic acid for forming stable amide bonds.[1] Verifying the successful formation of these covalent linkages is critical for downstream applications. This guide provides an objective comparison of key analytical methods for confirming conjugation, complete with experimental protocols and a look at alternative PEGylation reagents.

This compound is typically employed in a two-step process. First, the carboxylic acid is activated (e.g., with EDC) to react with a primary amine on a target molecule, forming an amide bond. Subsequently, the azide group is available for a highly selective and efficient click chemistry reaction with an alkyne-modified molecule.[1][2] This results in the formation of a stable triazole ring, covalently linking the two target molecules.[3][4]

Comparison of Analytical Techniques for Conjugation Confirmation

A multi-faceted analytical approach is often necessary to fully characterize PEGylated bioconjugates. Each technique offers distinct advantages and provides complementary information, from verifying the mass increase to identifying the specific site of conjugation.

Analytical Method Information Obtained Advantages Disadvantages/Considerations
Mass Spectrometry (MS) - Absolute molecular weight of the conjugate. - Degree of PEGylation (number of PEG units attached). - Confirmation of successful conjugation by mass shift.- High sensitivity and accuracy. - Provides unambiguous confirmation of covalent modification. - Can identify specific conjugation sites through peptide mapping.- Polydispersity of some PEGs can complicate spectra. - Requires specialized instrumentation (e.g., MALDI-TOF, ESI-Q-TOF). - Matrix selection and sample preparation can be crucial.
NMR Spectroscopy - Structural confirmation of covalent bond formation via chemical shift changes. - Can monitor reaction kinetics in real-time. - Disappearance of azide/alkyne signals and appearance of triazole proton signal.- Provides detailed structural information. - Non-destructive. - Quantitative with appropriate standards.- Lower sensitivity compared to MS. - Complex spectra for large biomolecules can be difficult to interpret. - Requires deuterated solvents and specialized equipment.
FTIR Spectroscopy - Monitors the disappearance of the characteristic azide vibrational band (~2100 cm⁻¹). - Appearance of new peaks in the fingerprint region corresponding to the triazole ring.- Rapid and effective for monitoring reaction progress. - Relatively simple sample preparation. - Non-destructive.- Provides functional group information, not detailed structure. - Less sensitive for subtle changes or in complex mixtures. - Can be difficult to quantify the extent of reaction.
HPLC - Separation of conjugated product from unreacted starting materials. - Assessment of product purity. - Quantification of conjugation efficiency.- Widely available and robust. - Can be used for both analysis and purification. - Different modes (SEC, RP, IEX) provide versatile separation options.- Indirect confirmation; relies on changes in retention time. - Requires method development for optimal separation. - May require coupling with other detectors (like MS) for definitive identification.

Experimental Workflows & Logical Diagrams

Visualizing the reaction and analytical process can clarify the steps involved in successful conjugation and confirmation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Molecule A (with Alkyne group) React Click Chemistry (e.g., CuAAC or SPAAC) A->React B This compound B->React C Conjugate A-PEG5-acid (with Triazole Linkage) React->C G Start Start: Conjugation Reaction Mixture Purify Purification (e.g., HPLC, Dialysis) Start->Purify QC Quality Control Analysis Purify->QC MS Mass Spectrometry (Confirm Mass) QC->MS Mass Shift? NMR NMR Spectroscopy (Confirm Structure) QC->NMR Structure Correct? FTIR FTIR Spectroscopy (Confirm Functional Groups) QC->FTIR Azide Gone? HPLC_analysis HPLC Analysis (Confirm Purity) QC->HPLC_analysis Purity High? End End: Confirmed Conjugate MS->End NMR->End FTIR->End HPLC_analysis->End G cluster_targets Available Functional Groups on Target cluster_reagents Recommended Reagent Start Need to Conjugate a Molecule? Amine Primary Amine (-NH₂) Start->Amine Thiol Thiol (-SH) Start->Thiol Alkyne Alkyne (-C≡CH) Start->Alkyne NHS NHS-PEG-Linker Amine->NHS MAL Maleimide-PEG-Linker Thiol->MAL Azide Azido-PEG-Linker Alkyne->Azide

References

Comparing the stability of Azido-PEG5-acid conjugates with other linkers.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. The linker, the bridge between a biological macromolecule and a payload, must be stable enough to prevent premature payload release in systemic circulation, yet allow for the desired biological activity at the target site. This guide provides an objective comparison of the stability of conjugates formed using Azido-PEG5-acid with other common linkers, supported by experimental data and detailed methodologies.

The this compound linker is a non-cleavable linker that combines the robust characteristics of several chemical moieties: an azide group for highly specific "click chemistry" conjugation, a polyethylene glycol (PEG) spacer for improved solubility and pharmacokinetics, and a carboxylic acid for forming stable amide bonds. The overall stability of a conjugate is a product of the stability of each of its components.

The Stability of this compound Conjugates: A Multipartite Advantage

An this compound linker imparts exceptional stability to conjugates through the robust nature of its constituent parts. The azide terminus allows for the formation of a triazole ring via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, a reaction renowned for its high yield, selectivity, and the chemical inertness of the resulting triazole.[1][2] The carboxylic acid end readily reacts with primary amines to form a highly stable amide bond.[3] The polyethylene glycol (PEG) spacer itself is known for its biocompatibility and stability in biological media.[][5]

The resulting conjugate, therefore, benefits from the cumulative stability of the triazole linkage, the amide bond, and the PEG backbone, making it a superior choice for applications requiring long-term stability in vivo.

Quantitative Comparison of Linker Stability

Direct head-to-head quantitative comparisons of a wide variety of linkers in a single study are challenging to find due to the diversity of applications and experimental conditions. However, by compiling data from various sources, we can establish a reliable comparison of the stability of the linkages typically formed by this compound with other common linker chemistries.

Linker TypeLinkage FormedTypical Half-life in Human PlasmaCleavage MechanismKey Stability Characteristics
Azido-PEG-Acid Triazole and Amide Very High (> 7 days) Non-cleavable The triazole ring is exceptionally stable and resistant to enzymatic and hydrolytic degradation. The amide bond is also highly resistant to hydrolysis compared to esters.
Thiol-MaleimideThiosuccinimideVariable (can be unstable)Non-cleavable (but susceptible to retro-Michael reaction)The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.
HydrazoneHydrazone~2 dayspH-sensitive (Acid-cleavable)Designed to be stable at physiological pH (~7.4) but hydrolyzes in acidic environments (pH 4.5-6.5) of endosomes and lysosomes.
DisulfideDisulfideVariableReduction-cleavableCleaved in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells than in plasma.
Peptide (e.g., Val-Cit)AmideHigh (but cleavable)Enzyme-cleavableStable in plasma but cleaved by specific enzymes like cathepsin B, which are more active in the lysosomal compartment of tumor cells.
EsterEsterLow to ModerateHydrolytic/Enzymatic cleavageGenerally more susceptible to hydrolysis by esterases present in plasma compared to amide bonds.

Note: The stability of a linker can be significantly influenced by the specific molecular context, including the nature of the conjugated molecules and the surrounding microenvironment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a conjugate and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Incubate the test conjugate (e.g., formed using this compound) and a comparator conjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to stop the reaction and separate the released payload from the plasma proteins.

  • Analysis:

    • Quantification of Released Payload: Analyze the supernatant containing the free payload by liquid chromatography-mass spectrometry (LC-MS).

    • Quantification of Intact Conjugate: Analyze the amount of intact conjugate remaining at each time point. This can be done by various methods, including size-exclusion chromatography (SEC) or affinity chromatography followed by LC-MS.

  • Data Analysis: Plot the percentage of intact conjugate or the percentage of released payload over time to determine the half-life of the conjugate in plasma.

Lysosomal Stability/Cleavage Assay

Objective: To confirm that a linker is stable (for non-cleavable linkers) or efficiently cleaved (for cleavable linkers) by lysosomal enzymes.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from a relevant cell line (e.g., a cancer cell line for an antibody-drug conjugate).

  • Incubation: Incubate the test conjugate with the isolated lysosomes at 37°C in an appropriate buffer that mimics the lysosomal environment (e.g., acidic pH).

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact conjugate and any released payload.

  • Data Analysis: Determine the rate of degradation or cleavage of the linker in the presence of lysosomal enzymes.

Visualizing Stability Concepts

Diagrams can effectively illustrate the key differences in stability between this compound conjugates and other linker types.

Linker_Stability_Comparison cluster_AzidoPEG This compound Conjugate cluster_OtherLinkers Other Linker Conjugates cluster_Conditions Biological Environment Azido_Conjugate Biomolecule-Triazole-PEG-Amide-Payload Plasma Plasma (pH 7.4) Azido_Conjugate->Plasma Stable Lysosome Lysosome (Acidic pH, Enzymes) Azido_Conjugate->Lysosome Stable Hydrazone Biomolecule-Hydrazone-Payload Hydrazone->Plasma Relatively Stable Hydrazone->Lysosome Cleaved Disulfide Biomolecule-S-S-Payload Disulfide->Plasma Relatively Stable Disulfide->Lysosome Cleaved (Reducing Env.) Peptide Biomolecule-Val-Cit-Payload Peptide->Plasma Stable Peptide->Lysosome Cleaved (Enzymes)

Comparative stability of linkers in biological environments.

Experimental_Workflow start Start: Conjugate Incubation (Plasma or Lysosomes at 37°C) timepoint Collect Aliquots at Different Time Points start->timepoint preparation Sample Preparation (e.g., Protein Precipitation) timepoint->preparation analysis LC-MS Analysis preparation->analysis quant_intact Quantify Intact Conjugate analysis->quant_intact quant_released Quantify Released Payload analysis->quant_released data_analysis Data Analysis (Determine Half-life) quant_intact->data_analysis quant_released->data_analysis end End: Stability Profile data_analysis->end

Workflow for assessing linker stability.

Conclusion

The this compound linker provides a highly stable platform for the development of robust bioconjugates. The combination of a stable triazole ring formed via click chemistry and a resilient amide bond results in conjugates that exhibit superior stability in biological media compared to many cleavable and some other non-cleavable linker technologies. This exceptional stability minimizes premature payload release, which can lead to a wider therapeutic window and reduced off-target toxicity. For applications where sustained exposure and conjugate integrity are paramount, the this compound linker represents a state-of-the-art choice for researchers and drug development professionals.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis with Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving clinical success. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the ADC's therapeutic index. This guide provides a comparative analysis of polyethylene glycol (PEG) linker lengths on ADC efficacy, with a specific focus on the positioning of Azido-PEG5-acid within this landscape. The following sections, supported by experimental data, will explore the trade-offs between linker length, in vitro potency, pharmacokinetics, and in vivo efficacy.

The incorporation of PEG spacers in ADC linkers is a widely adopted strategy to modulate the physicochemical and pharmacological properties of these complex biotherapeutics.[1] Hydrophilic PEG chains can enhance the solubility of ADCs, particularly those with hydrophobic payloads, thereby preventing aggregation and rapid clearance from circulation.[2] This modification can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[2] However, the length of the PEG chain is a critical parameter that must be optimized to balance improved pharmacokinetics with the potential for reduced cytotoxic potency.[2][3]

Comparative Analysis of PEG Linker Lengths on ADC Performance

The choice of PEG linker length represents a delicate balance between enhancing systemic exposure and maintaining potent cell-killing activity. The optimal length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.

In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific ADC design, including the targeting moiety and payload. In some instances, the inclusion of PEG linkers, regardless of length, has shown no significant impact on potency. For example, a study comparing anti-CD30 ADCs with PEG linkers of varying lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) demonstrated comparable IC50 values on CD30+ lymphoma cell lines.

In contrast, other studies have shown that longer PEG chains can negatively impact in vitro cytotoxicity. In a study utilizing miniaturized affibody-based drug conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, when compared to a conjugate with no PEG linker. This suggests that for certain ADC formats, longer linkers may introduce steric hindrance that can interfere with cellular internalization or payload release.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerCell LineIC50 (ng/mL)Fold Change in Cytotoxicity vs. No PEGReference
No PEGKarpas-299~10-
PEG2Karpas-299~10No significant change
PEG4Karpas-299~10No significant change
PEG8Karpas-299~10No significant change
PEG12Karpas-299~10No significant change
PEG24Karpas-299~10No significant change
No PEGHER2-positive cellsNot specified-
4 kDa PEGHER2-positive cellsNot specified4.5-fold decrease
10 kDa PEGHER2-positive cellsNot specified22-fold decrease
Pharmacokinetics (PK)

A primary advantage of incorporating longer PEG linkers is the improvement of an ADC's pharmacokinetic profile. PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

One study demonstrated that affibody-based conjugates with 4 kDa and 10 kDa PEG insertions exhibited 2.5-fold and 11.2-fold extensions in plasma half-life, respectively, compared to a conjugate without a PEG linker. This improved PK profile is a key factor in enhancing in vivo efficacy.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

LinkerPlasma Half-Life Fold Extension (vs. No PEG)Reference
No PEG-
4 kDa PEG2.5
10 kDa PEG11.2
In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor activity. The prolonged systemic exposure allows for more efficient delivery of the cytotoxic payload to the tumor site.

In a xenograft model using an affibody-based drug conjugate, the version with a 10 kDa PEG linker demonstrated the most significant tumor growth inhibition, despite its reduced in vitro cytotoxicity. This highlights that for some ADCs, the benefits of an extended half-life can outweigh a moderate decrease in direct cell-killing potency.

Table 3: Effect of PEG Linker Length on In Vivo Tumor Growth Inhibition

LinkerDosageTumor Growth InhibitionReference
No PEG1.5 mg/kg & 0.6 mg/kgLess effective than PEGylated versions
4 kDa PEG1.5 mg/kg & 0.6 mg/kgMore effective than no PEG
10 kDa PEG1.5 mg/kg & 0.6 mg/kgMost effective tumor growth inhibition

This compound in the Context of PEG Linker Length

This compound is a non-cleavable linker containing a 5-unit PEG chain. Based on the trends observed in comparative studies, a PEG5 linker would be categorized as a shorter PEG spacer. As such, it would be expected to offer a balance of properties:

  • Improved Solubility: The PEG5 chain enhances the hydrophilicity of the linker-payload, which can aid in the synthesis of ADCs with hydrophobic drugs and potentially allow for higher DARs.

  • Moderate Impact on Pharmacokinetics: While not as pronounced as longer PEG chains (e.g., 4 kDa or 10 kDa), the PEG5 linker is expected to provide a modest increase in plasma half-life compared to ADCs with no PEG linker.

  • Potentially Preserved In Vitro Potency: Given that shorter PEG chains have been shown to have a minimal impact on in vitro cytotoxicity in some systems, it is plausible that an ADC with a PEG5 linker would retain potent cell-killing activity, similar to its non-PEGylated counterpart.

The non-cleavable nature of the this compound linker means that the payload is released upon lysosomal degradation of the antibody. This mechanism of action is distinct from cleavable linkers and can influence the bystander effect of the ADC.

Experimental Workflows and Signaling Pathways

The development and evaluation of ADCs with varying PEG linker lengths follow a systematic workflow. This process involves the synthesis and characterization of the ADC, followed by in vitro and in vivo testing to determine efficacy and safety.

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody Production s3 Conjugation s1->s3 s2 Linker-Payload Synthesis (e.g., this compound) s2->s3 s4 Purification & Characterization (DAR, Aggregation) s3->s4 iv1 Binding Assays (ELISA, Flow Cytometry) s4->iv1 iv2 Cytotoxicity Assays (e.g., MTT Assay) iv1->iv2 iv3 Bystander Effect Assays iv2->iv3 ivv1 Pharmacokinetic Studies iv2->ivv1 ivv2 Xenograft Model Efficacy Studies ivv1->ivv2 ivv3 Toxicity Studies ivv2->ivv3

Caption: General experimental workflow for ADC development and evaluation.

The mechanism of action for many ADCs involves internalization and lysosomal trafficking, leading to the release of the cytotoxic payload, which then induces cell cycle arrest and apoptosis.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Payload Release Tubulin Tubulin Disruption Payload->Tubulin DNA DNA Damage Payload->DNA Apoptosis Apoptosis Tubulin->Apoptosis DNA->Apoptosis

Caption: Generalized ADC mechanism of action leading to apoptosis.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted from standard procedures for determining the IC50 of ADCs.

Objective: To determine the concentration of ADC that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., HER2-positive NCI-N87 or CD30-positive Karpas-299)

  • Complete cell culture medium

  • ADCs with different PEG linker lengths

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

In Vivo Efficacy: Xenograft Tumor Model

This protocol is a generalized procedure for evaluating ADC efficacy in a mouse xenograft model.

Objective: To assess the anti-tumor activity of ADCs with different PEG linkers in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Target cancer cell line

  • Matrigel (optional)

  • ADCs with different PEG linker lengths

  • Vehicle control (e.g., sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5-10 million tumor cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers with the formula: Volume = (Length x Width²) / 2.

  • Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (n=5-8 mice per group). Administer the ADCs and vehicle control, typically via intravenous injection, at a predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice. Body weight loss can be an indicator of toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, with a demonstrable impact on their therapeutic index. While longer PEG chains generally enhance pharmacokinetic properties and in vivo efficacy, this can come at the cost of reduced in vitro potency. Shorter PEG linkers, such as the PEG5 moiety in this compound, are expected to provide a balance between improved solubility and pharmacokinetics while maintaining high in vitro cytotoxicity. The optimal PEG linker length is context-dependent and must be determined empirically for each specific ADC. The systematic evaluation of a range of PEG linker lengths, as outlined in the experimental workflows, is crucial for the rational design of safe and effective antibody-drug conjugates.

References

Azido-PEG5-Acid: A Superior Alternative to Traditional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutics. Traditional crosslinkers, while foundational, often present limitations in specificity, solubility, and biocompatibility. Azido-PEG5-acid emerges as a modern alternative, offering significant advantages that address these challenges. This guide provides a comprehensive comparison of this compound with traditional crosslinkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the most appropriate conjugation chemistry.

Executive Summary: Key Advantages of this compound

This compound is a heterobifunctional crosslinker featuring a terminal azide group and a carboxylic acid, connected by a five-unit polyethylene glycol (PEG) spacer. This unique structure provides several key benefits over traditional crosslinkers such as carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) esters (e.g., DSS, BS3).

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG spacer imparts excellent water solubility to this compound and the resulting conjugates, mitigating the common issue of aggregation seen with hydrophobic traditional crosslinkers.[1][2][3]

  • Increased Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of proteins and nanoparticles. The PEG spacer in this compound helps to shield the conjugate from the host's immune system, potentially leading to a longer in vivo half-life and reduced adverse immune reactions.[4][5]

  • Greater Specificity and Control through Bioorthogonal Chemistry: The azide group facilitates highly specific and efficient "click chemistry" reactions with alkyne-containing molecules. This bioorthogonal reaction proceeds with high yield under mild conditions and in complex biological media, offering a level of control not achievable with the less specific amine-reactive traditional crosslinkers.

  • Defined Spacer Length for Optimized Conjugate Function: The discrete PEG5 linker provides a defined spacer arm length, allowing for precise control over the distance between the conjugated molecules. This is crucial for maintaining the biological activity and optimizing the function of the final conjugate.

Comparative Performance Data

The following tables summarize the key performance differences between this compound and traditional crosslinkers.

Table 1: Physicochemical and Reactive Properties

FeatureThis compoundTraditional Crosslinkers (EDC, DSS/BS3)
Solubility High in aqueous buffersVariable; DSS is poorly water-soluble, BS3 and EDC are more soluble
Reactive Groups Azide (-N3) and Carboxylic Acid (-COOH)EDC: Carbodiimide; DSS/BS3: NHS esters
Target Moieties Alkynes and Primary Amines (-NH2)Carboxyls (-COOH) and Primary Amines (-NH2)
Reaction Chemistry Click Chemistry (e.g., CuAAC, SPAAC) and Carbodiimide chemistryAmine acylation, Carbodiimide chemistry
Specificity High (bioorthogonal azide-alkyne reaction)Lower (reacts with any accessible primary amine or carboxyl group)
Spacer Arm PEG5 (hydrophilic, defined length)Hydrocarbon chain (hydrophobic, defined length)

Table 2: Biocompatibility and In Vivo Performance

FeatureThis compound ConjugatesTraditional Crosslinker Conjugates
Immunogenicity Reduced due to PEG shieldingCan be immunogenic
In Vivo Half-life Potentially longer due to reduced clearanceGenerally shorter
Biocompatibility Generally highCan be cytotoxic (e.g., glutaraldehyde) or cause aggregation

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Two-Step Protein-Protein Conjugation using this compound

This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (modified to contain an alkyne group).

Materials:

  • Protein A

  • Alkyne-modified Protein B

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein A:

    • Add the activated this compound solution to a solution of Protein A in Coupling Buffer. A 20-fold molar excess of the activated linker to the protein is recommended.

    • Incubate for 2 hours at room temperature.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Remove excess crosslinker and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Click Chemistry Reaction with Protein B:

    • Prepare a fresh solution of 100 mM Sodium Ascorbate in water.

    • Prepare a catalyst solution of 10 mM CuSO4 and 50 mM THPTA in water.

    • To the Azido-PEG5-Protein A conjugate, add Alkyne-modified Protein B in a 1:1 molar ratio.

    • Add the catalyst solution to a final concentration of 1 mM CuSO4 / 5 mM THPTA.

    • Add the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Purify the final Protein A-PEG5-Protein B conjugate using size-exclusion chromatography to remove unreacted proteins and reagents.

Protocol 2: One-Step Protein Crosslinking using EDC/Sulfo-NHS (for comparison)

Materials:

  • Protein with accessible carboxyl and amine groups

  • EDC

  • Sulfo-NHS

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure:

  • Reaction Setup:

    • Dissolve the protein in Coupling Buffer.

    • Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-25 mM.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Remove excess reagents and byproducts using a desalting column.

Protocol 3: Protein Crosslinking using DSS/BS3 (for comparison)

Materials:

  • Protein with accessible primary amine groups

  • DSS or BS3

  • Reaction Buffer: PBS, pH 7-9

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • DMSO (for DSS)

  • Desalting columns

Procedure:

  • Crosslinker Preparation:

    • Immediately before use, dissolve DSS in DMSO or BS3 in Reaction Buffer to a concentration of 10-25 mM.

  • Crosslinking Reaction:

    • Add the crosslinker solution to the protein solution to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.

    • Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Remove excess crosslinker and byproducts using a desalting column.

Visualizing the Conjugation Pathways

The following diagrams illustrate the chemical reactions and workflows involved in bioconjugation with this compound and traditional crosslinkers.

G cluster_0 This compound Two-Step Conjugation Protein A Protein A Azido-PEG5-Protein A Azido-PEG5-Protein A Intermediate Protein A->Azido-PEG5-Protein A Amine Reaction Azido-PEG5-NHS Activated Azido-PEG5-NHS ester Azido-PEG5-NHS->Azido-PEG5-Protein A Final Conjugate Protein A-PEG5-Protein B Conjugate Azido-PEG5-Protein A->Final Conjugate Click Chemistry Alkyne-Protein B Alkyne-modified Protein B Alkyne-Protein B->Final Conjugate

This compound conjugation workflow.

G cluster_1 Traditional One-Step Crosslinking (e.g., EDC/NHS) Protein 1 Protein 1 Crosslinked Complex Crosslinked Protein Complex Protein 1->Crosslinked Complex Protein 2 Protein 2 Protein 2->Crosslinked Complex Crosslinker EDC/NHS Crosslinker->Crosslinked Complex Carbodiimide Chemistry

Traditional crosslinking workflow.

G cluster_0 This compound Advantages cluster_1 Traditional Crosslinker Limitations A High Solubility G Poor Solubility B Reduced Immunogenicity H Potential Immunogenicity C High Specificity I Low Specificity D Biocompatibility J Potential Cytotoxicity E Defined Spacer K Hydrophobic Spacer F Improved In Vivo Stability L Shorter In Vivo Half-life

Advantages vs. Limitations.

Conclusion

This compound offers a compelling set of advantages over traditional crosslinkers for a wide range of bioconjugation applications. Its PEGylated structure enhances solubility and biocompatibility while reducing immunogenicity, leading to more stable and effective conjugates. The bioorthogonal reactivity of the azide group provides unparalleled specificity and control over the conjugation process. For researchers aiming to develop sophisticated bioconjugates with improved performance and in vivo characteristics, this compound represents a superior and enabling technology.

References

A Head-to-Head Comparison: Benchmarking Azido-PEG5-acid Against Alternative Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and safety of novel therapeutics and research tools. Azido-PEG5-acid, a heterobifunctional linker, has gained prominence for its role in creating stable bioconjugates through a combination of "click chemistry" and amine-reactive coupling. This guide provides an objective, data-driven comparison of this compound's core chemistries with leading alternatives, offering a comprehensive resource for making informed decisions in your bioconjugation endeavors.

This guide will delve into the two reactive functionalities of this compound: the azide group, which participates in azide-alkyne cycloaddition reactions, and the carboxylic acid group, which is typically activated to react with primary amines. Each will be benchmarked against alternative methods, with a focus on quantitative performance metrics, detailed experimental protocols, and visual workflows to illuminate the underlying chemical principles.

The Azide End: A Gateway to "Click Chemistry"

The azide functional group of this compound is a key player in the realm of bioorthogonal chemistry, most notably in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These "click" reactions are prized for their high efficiency and selectivity. However, a range of alternative bioorthogonal reactions have emerged, each with distinct advantages.

Quantitative Comparison of Azide-Based and Alternative Bioorthogonal Reactions

The choice of a bioorthogonal reaction often hinges on a balance between reaction kinetics, stability of the resulting bond, and biocompatibility. The following table summarizes key quantitative data for prominent bioconjugation techniques.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Resulting LinkageKey AdvantagesPotential Limitations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne1 - 1001,2,3-TriazoleHigh reaction rates, high yields.[1][2]Requires copper catalyst, which can be cytotoxic.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)0.1 - 11,2,3-TriazoleCopper-free, excellent biocompatibility.[1][2]Generally slower kinetics than CuAAC, bulkier reagents.
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine + trans-Cyclooctene (TCO)up to 10⁶DihydropyridazineExtremely fast kinetics, highly bioorthogonal.Tetrazine reagents can have limited stability.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Strained Alkyne + Nitrone~0.034IsoxazolineCopper-free, forms a stable five-membered ring.Slower kinetics compared to IEDDA and CuAAC.
Thiol-ene Reaction Thiol + AlkeneVariable (fast with photoinitiation)ThioetherHigh efficiency, can be initiated with light for spatiotemporal control.Can be sensitive to oxygen, may require a photoinitiator.
Hydrazone Ligation Hydrazine/Hydrazide + Aldehyde/Ketone~0.001 - 1 (can be acid-catalyzed)HydrazoneReversible under acidic conditions, useful for drug delivery.Resulting bond can be less stable at physiological pH compared to triazoles.
Visualizing the Pathways: Azide-Alkyne Cycloaddition

The following diagram illustrates the fundamental workflow for a typical bioconjugation experiment utilizing the azide-alkyne cycloaddition chemistry inherent to this compound.

Workflow for Azide-Alkyne Bioconjugation cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Azide-functionalized Molecule (e.g., this compound) Azide-functionalized Molecule (e.g., this compound) Reaction Mixture Reaction Mixture Azide-functionalized Molecule (e.g., this compound)->Reaction Mixture Alkyne-functionalized Biomolecule Alkyne-functionalized Biomolecule Alkyne-functionalized Biomolecule->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Catalyst (for CuAAC) Catalyst (for CuAAC) Catalyst (for CuAAC)->Reaction Mixture Purification (e.g., SEC) Purification (e.g., SEC) Incubation->Purification (e.g., SEC) Characterization (e.g., MS, SDS-PAGE) Characterization (e.g., MS, SDS-PAGE) Purification (e.g., SEC)->Characterization (e.g., MS, SDS-PAGE) Final Bioconjugate Final Bioconjugate Characterization (e.g., MS, SDS-PAGE)->Final Bioconjugate

A generalized workflow for bioconjugation using azide-alkyne cycloaddition.

Experimental Protocol: Antibody Labeling via SPAAC

This protocol outlines the conjugation of an alkyne-modified antibody with Azido-PEG5-small_molecule using strain-promoted azide-alkyne cycloaddition.

Materials:

  • DBCO-functionalized antibody (1 mg/mL in PBS, pH 7.4)

  • This compound, pre-conjugated to a small molecule of interest (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Preparation of Antibody: Ensure the DBCO-functionalized antibody solution is free of any amine-containing buffers (e.g., Tris).

  • Reaction Setup: In a microcentrifuge tube, add the DBCO-antibody solution.

  • Addition of Azido-PEG5-Linker: Add a 10-fold molar excess of the Azido-PEG5-small_molecule stock solution to the antibody solution. The final DMSO concentration should be below 5% to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a pre-equilibrated SEC column to remove excess unconjugated small molecule-linker.

  • Characterization: Analyze the purified ADC by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

The Carboxylic Acid End: Amine-Reactive Coupling

The carboxylic acid terminus of this compound provides a versatile handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins. The most common approach involves the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.

Quantitative Comparison of Amine-Reactive Chemistries

While NHS ester chemistry is widely used, several other methods exist for coupling carboxylic acids to amines, each with its own performance characteristics.

Activation MethodReagentsOptimal pHResulting LinkageKey AdvantagesPotential Limitations
NHS Ester N-hydroxysuccinimide8.0 - 9.0AmideHigh reactivity with primary amines, relatively stable intermediate.Susceptible to hydrolysis in aqueous solutions.
TFP/PFP Esters Tetrafluorophenol / Pentafluorophenol7.5 - 8.5AmideMore resistant to hydrolysis than NHS esters, leading to potentially higher yields.Can be more hydrophobic, potentially affecting solubility.
Carbodiimides (EDC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (+ NHS)4.5 - 5.0 (activation), 7.2 - 8.0 (coupling)Amide"Zero-length" crosslinker, versatile for activating carboxyl groups.Two-step process can be more complex, potential for side reactions.
Uronium/Guanidinium Salts (HATU, HBTU) HATU, HBTU7.0 - 8.0AmideFast reaction rates, high efficiency, especially for sterically hindered amines.Can be more expensive, potential for side reactions if used in excess.
Visualizing the Pathways: Amine Coupling via NHS Ester

The following diagram illustrates the two-step process of activating a carboxylic acid with EDC and NHS, followed by conjugation to a primary amine.

Mechanism of Amine Coupling via EDC/NHS Chemistry cluster_0 Activation cluster_1 Conjugation Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) O-acylisourea intermediate O-acylisourea intermediate Carboxylic Acid (R-COOH)->O-acylisourea intermediate + EDC EDC EDC NHS Ester (R-CO-NHS) NHS Ester (R-CO-NHS) O-acylisourea intermediate->NHS Ester (R-CO-NHS) + NHS NHS NHS Amide Bond (R-CO-NH-R') Amide Bond (R-CO-NH-R') NHS Ester (R-CO-NHS)->Amide Bond (R-CO-NH-R') + Primary Amine Primary Amine (R'-NH2) Primary Amine (R'-NH2) Primary Amine (R'-NH2)->Amide Bond (R-CO-NH-R')

The two-step activation and conjugation process for forming an amide bond.

Experimental Protocol: Protein Labeling via NHS Ester Chemistry

This protocol describes the labeling of a protein with this compound by activating the carboxylic acid with EDC and Sulfo-NHS.

Materials:

  • Protein with accessible primary amines (e.g., BSA, 10 mg/mL in MES buffer, pH 6.0)

  • This compound (10 mM in DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (100 mM in water)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (100 mM in water)

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4) for quenching and purification

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in MES buffer. A typical molar ratio is 1:2:5 (acid:EDC:Sulfo-NHS).

    • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to Protein:

    • Add the activated Azido-PEG5-Sulfo-NHS ester solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.

    • Incubate for 2 hours at room temperature.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted linker and quenching buffer by SEC using PBS (pH 7.4) as the mobile phase.

  • Characterization:

    • Confirm the incorporation of the azide group onto the protein using a downstream click reaction with an alkyne-fluorophore and subsequent analysis by fluorescence imaging or spectroscopy.

Conclusion

This compound offers a robust and versatile platform for bioconjugation, leveraging the high efficiency of azide-alkyne click chemistry and the well-established reliability of amine-reactive coupling. However, the selection of the optimal bioconjugation strategy is highly dependent on the specific application. For applications requiring extremely rapid kinetics, IEDDA may be a superior choice. In contexts where copper cytotoxicity is a concern, the strain-promoted variant of azide-alkyne cycloaddition (SPAAC) is the preferred method. Similarly, for the amine-reactive coupling, alternatives such as TFP/PFP esters may offer advantages in terms of stability and yield. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate bioconjugation technique to advance their scientific and therapeutic development goals.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like Azido-PEG5-acid are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, underscoring our commitment to being your trusted partner in laboratory safety and chemical management.

Understanding the Hazards of this compound

Key Safety Considerations:

  • Explosion Hazard: Organic azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1]

  • Toxicity: Azide compounds are recognized for their toxicity.[1]

  • Incompatible Materials: Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. Do not use metal spatulas or allow contact with heavy metals, as this can form highly sensitive and explosive metal azides. Halogenated solvents should also be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineered Controls: All work with this compound and its disposal should be conducted in a properly functioning chemical fume hood. The use of a blast shield is highly recommended, especially when handling larger quantities or performing chemical deactivation.

Quantitative Safety Data

While specific quantitative toxicity data for this compound is limited, the following table summarizes relevant safety information.

ParameterValue/ClassificationCompound
GHS Acute Oral Toxicity Category 4 (Harmful if swallowed)Azido-PEG5-CH2CO2-NHS
GHS Aquatic Toxicity Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects)Azido-PEG5-CH2CO2-NHS

Disposal Procedures: A Step-by-Step Guide

There are two primary methods for the disposal of this compound:

  • Direct Disposal as Hazardous Waste: This is the most straightforward and often the safest method, particularly for neat material or concentrated solutions.

  • Chemical Deactivation Followed by Disposal: For dilute solutions or when institutional policy allows, chemical deactivation can be performed to render the waste non-hazardous before disposal. The recommended method for deactivating organic azides is through reduction to the corresponding amine, which is a more stable functional group. The Staudinger reduction is a mild and effective method for this transformation.

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, clearly labeled, and compatible hazardous waste container.

  • Labeling: Label the waste container with "Hazardous Waste," "Azido Compound Waste," and list all chemical constituents, including solvents.

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials, heat sources, and direct sunlight.

  • Arrangement for Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.

This protocol is adapted from a procedure for the disposal of 2-azidopyridine and should be performed with caution for this compound. It is advisable to perform this procedure on a small scale first to ensure a controlled reaction.

Experimental Protocol: Staudinger Reduction for this compound Disposal

This procedure details the conversion of the azide functionality in this compound to the more stable amine.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • Magnetic stir plate and stir bar

  • Round-bottom flask

  • Appropriate hazardous waste container

Procedure:

  • Reaction Setup: In a chemical fume hood and behind a blast shield, place the this compound waste solution in a round-bottom flask equipped with a magnetic stir bar. If the waste is not already in a suitable solvent, dissolve it in a minimal amount of THF or diethyl ether.

  • Initiate Stirring: Begin stirring the solution.

  • Addition of Triphenylphosphine: Slowly and in portions, add triphenylphosphine (approximately 1.1 to 1.5 equivalents relative to the estimated amount of this compound) to the stirring solution at room temperature. The portion-wise addition helps to control the reaction rate and any potential exotherm. You may observe the evolution of nitrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide. The reaction is typically complete within a few hours.

  • Hydrolysis: Once the azide is consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide. Continue stirring for at least one hour to ensure complete hydrolysis.

  • Waste Collection: The resulting mixture, containing the aminated PEG compound, triphenylphosphine oxide, and solvent, should be collected in a designated hazardous waste container.

  • Labeling and Disposal: Clearly label the container with all of its chemical constituents and dispose of it according to your institution's hazardous waste procedures.

Disposal Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the decision-making process for disposal and the chemical transformation involved in the deactivation procedure.

DisposalWorkflow start This compound Waste decision Concentrated or Neat? start->decision direct_disposal Collect as Hazardous Waste decision->direct_disposal Yes deactivation Chemical Deactivation (Staudinger Reduction) decision->deactivation No (Dilute) final_disposal Dispose of as Hazardous Waste direct_disposal->final_disposal deactivation->final_disposal

Disposal decision workflow for this compound.

StaudingerReduction cluster_reaction Staudinger Reduction azide This compound (R-N3) iminophosphorane Iminophosphorane Intermediate (R-N=PPh3) azide->iminophosphorane + PPh3 - N2 phosphine Triphenylphosphine (PPh3) amine Amino-PEG5-acid (R-NH2) iminophosphorane->amine + H2O phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) iminophosphorane->phosphine_oxide + H2O water Water (H2O)

Chemical transformation in Staudinger reduction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.